Reversin 205
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-2,6-bis[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)/t30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVAQYBFHAIYLQ-CPCREDONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430992 | |
| Record name | Reversin 205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174630-05-8 | |
| Record name | N2,N6-Bis[N-[(1,1-dimethylethoxy)carbonyl]-L-α-glutamyl]-L-lysine 2-methyl 1,1′-bis(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174630-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reversin 205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Reversine: A Technical Guide to its Selective Antagonism of the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reversine, a 2,6-disubstituted purine, is recognized for its multifaceted biological activities, including its role in cellular dedifferentiation and as a pan-aurora kinase inhibitor. This technical guide focuses on a critical aspect of its pharmacological profile: its function as a selective antagonist of the A3 adenosine receptor (A3AR). This document provides a comprehensive overview of the quantitative binding and functional data, detailed experimental methodologies for its characterization, and a visual representation of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of A3AR modulation and for professionals in the field of drug discovery and development.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[1][2] Its expression is often upregulated in diseased tissues, making it an attractive target for therapeutic intervention. Reversine (2-(4-morpholinoanilino)-N6-cyclohexyladenine) has been identified as a moderately potent and selective antagonist of the human A3AR.[3][4] Understanding the specifics of its interaction with the A3AR and its selectivity over other adenosine receptor subtypes is crucial for its development as a pharmacological tool and potential therapeutic agent.
Pharmacological Profile of Reversine
The antagonistic properties of Reversine at the human A3 adenosine receptor have been characterized through comprehensive binding and functional assays. The following tables summarize the quantitative data, providing a clear comparison of its affinity and selectivity.
Binding Affinity and Selectivity
Reversine demonstrates a clear preference for the human A3 adenosine receptor over other subtypes. The following table presents the binding affinity (Ki) of Reversine and its inhibitory activity at other adenosine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) / % Inhibition | Species | Reference |
| A3 Adenosine Receptor | 0.66 µM | Human | [2][4][5] |
| A1 Adenosine Receptor | 36% inhibition @ 10 µM | Human | [3] |
| A2A Adenosine Receptor | 30% inhibition @ 10 µM | Human | [3] |
| A2B Adenosine Receptor | Data not available | - | - |
Table 1: Binding Affinity and Selectivity Profile of Reversine at Human Adenosine Receptors.
Functional Antagonism
Functional assays confirm Reversine's role as a competitive antagonist at the A3AR. Schild analysis, a method used to characterize the nature of receptor antagonism, has been employed to determine the equilibrium dissociation constant (KB) of Reversine.
| Assay Type | Parameter | Value | Cell Line | Reference |
| cAMP Functional Assay (Schild Analysis) | KB | 466 nM | CHO cells expressing human A3AR | [3] |
Table 2: Functional Antagonism of Reversine at the Human A3 Adenosine Receptor.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Radioligand Competitive Binding Assay
This protocol outlines the procedure for determining the binding affinity of Reversine for the A3 adenosine receptor.
Objective: To determine the Ki of Reversine at the human A3AR.
Materials:
-
Membrane preparations from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).
-
Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA).
-
Reversine (test ligand).
-
Non-specific binding control: 5′-N-ethylcarboxamidoadenosine (NECA).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.
-
Whatman GF/B filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of Reversine in binding buffer.
-
In a 96-well plate, combine the following in each well:
-
Incubate the plate at 25°C for 60 minutes.[5]
-
Terminate the binding reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
-
Wash the filters three times with 9 mL of ice-cold binding buffer.[2]
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the percent inhibition of specific binding at each concentration of Reversine.
-
Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
cAMP Functional Assay
This protocol describes a functional assay to characterize Reversine as a competitive antagonist by measuring its ability to inhibit agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the KB of Reversine through Schild analysis.
Materials:
-
CHO cells stably transfected with the human A3 adenosine receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A selective A3AR agonist (e.g., Cl-IB-MECA).
-
Reversine.
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor).
-
Cell culture medium and reagents.
Procedure:
-
Seed the transfected CHO cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of Reversine for a specified period.
-
Add a range of concentrations of the A3AR agonist in the presence of a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubate for a time sufficient to allow for changes in cAMP levels.
-
Lyse the cells (if required by the assay kit) and measure the intracellular cAMP concentration using the chosen cAMP assay kit.
-
Construct dose-response curves for the agonist in the absence and presence of different concentrations of Reversine.
-
Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, from which the KB can be calculated (KB = 10^(-pA₂)).
References
A Technical Guide to the Molecular Targets of Reversine in Somatic Cell Dedifferentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing the dedifferentiation of somatic cells into more plastic, progenitor-like states. This remarkable ability to reverse the course of cellular specialization has opened new avenues in regenerative medicine and disease modeling. This technical guide provides an in-depth overview of the known molecular targets of Reversine and the signaling pathways it modulates to achieve somatic cell dedifferentiation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field.
Introduction
The process of somatic cell dedifferentiation, the regression of a specialized cell to a less differentiated state, holds immense therapeutic potential. Reversine was first identified for its ability to induce murine myoblasts to revert to a multipotent state, capable of redifferentiating into osteoblasts and adipocytes.[1] Subsequent research has expanded its application to various other somatic cell types, including fibroblasts and preadipocytes.[2] The mechanism of action of Reversine is multifaceted, primarily involving the inhibition of key kinases that regulate cell cycle progression and cytoskeletal dynamics. This guide will dissect these molecular interactions to provide a clear understanding of how Reversine orchestrates the complex process of cellular reprogramming.
Primary Molecular Targets of Reversine
Reversine's ability to induce dedifferentiation is attributed to its inhibitory action on a specific set of protein kinases and other cellular components. The primary targets identified to date are Aurora kinases, Mitogen-activated protein kinase kinase 1 (MEK1), and nonmuscle myosin II.
Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][4] Reversine acts as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[4][5] Inhibition of Aurora kinases, particularly Aurora B, disrupts cytokinesis, leading to the formation of polyploid cells, a state that appears to be conducive to cellular reprogramming.[3][5] The inhibition of Aurora B by Reversine also leads to a decrease in the phosphorylation of its downstream target, histone H3, which is a key event in chromatin remodeling during mitosis.[5]
Mitogen-activated Protein Kinase Kinase 1 (MEK1)
MEK1 is a key component of the Ras-Raf-MEK-ERK signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. Reversine has been shown to inhibit MEK1, leading to a downstream reduction in the phosphorylation of extracellular signal-regulated kinase (ERK).[6] Inhibition of the MEK/ERK pathway is thought to be a critical step in overcoming the barriers of lineage commitment and allowing cells to enter a more plastic state.[7][8][9]
Nonmuscle Myosin II
Nonmuscle myosin II is a motor protein that plays a vital role in cytokinesis, cell motility, and the maintenance of cell shape.[10][11][12] Reversine has been identified as an inhibitor of nonmuscle myosin II heavy chain.[1] By inhibiting nonmuscle myosin II, Reversine disrupts the formation and function of the contractile ring during cytokinesis, further contributing to the generation of polyploid cells.[10][11][12][13] This disruption of the cytoskeleton is believed to be a contributing factor to the observed changes in cell morphology and the increased plasticity of Reversine-treated cells.
Quantitative Data on Reversine's Targets
The following tables summarize the available quantitative data on the inhibitory activity of Reversine against its primary molecular targets.
Table 1: Inhibitory Concentration (IC50) of Reversine against Target Kinases
| Target Kinase | IC50 Value | Cell Line/Assay Conditions |
| Aurora A | 400 nM | In vitro kinase assay |
| Aurora B | 500 nM | In vitro kinase assay |
| Aurora C | 400 nM | In vitro kinase assay |
| MEK1 | >1.5 µM | In vitro kinase assay |
Table 2: Effective Concentrations of Reversine in Cell-Based Assays
| Cell Line | Effective Concentration | Observed Effect |
| C2C12 Myoblasts | 2 nM | Inhibition of myotube formation |
| C2C12 Myoblasts | 20 nM | Induction of G2/M phase accumulation and multipotency |
| C2C12 Myoblasts | 500 nM | Induction of dedifferentiation |
| Sheep Fibroblasts | 5 µM | Induction of multinucleated cells and dedifferentiation |
| Osteosarcoma Cells | 1-4 µM | Inhibition of cell viability and proliferation |
Signaling Pathways Modulated by Reversine
Reversine's effects on somatic cell dedifferentiation are mediated through the modulation of several key signaling pathways.
Aurora Kinase Signaling Pathway
By inhibiting Aurora kinases, Reversine disrupts the normal progression of mitosis. This leads to defects in chromosome segregation and cytokinesis, resulting in the formation of tetraploid cells. This altered cell cycle state is thought to be a prerequisite for the induction of cellular plasticity.
References
- 1. Reversine increases the plasticity of lineage-committed preadipocytes to osteogenesis by inhibiting adipogenesis through induction of TGF-β pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. MEK/ERK signaling drives the transdifferentiation of supporting cells into functional hair cells by modulating the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MEK/ERK signaling drives the transdifferentiation of supporting cells into functional hair cells by modulating the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting temporal and spatial control of cytokinesis with a myosin II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-muscle Myosin-II Is Required for the Generation of a Constriction Site for Subsequent Abscission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-muscle myosin IIB is essential for cytokinesis during male meiotic cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
Methodological & Application
Application Notes and Protocols for Reversine-Mediated Conversion of Fibroblasts to Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversine, a 2,6-disubstituted purine analog, is a small molecule capable of inducing the dedifferentiation of somatic cells, such as fibroblasts, into multipotent progenitor cells.[1][2] This process offers a promising alternative to traditional induced pluripotent stem cell (iPSC) generation, potentially providing a safer and more efficient method for producing patient-specific cells for regenerative medicine, disease modeling, and drug screening. Reversine treatment prompts fibroblasts to re-enter the cell cycle and acquire increased cellular plasticity, enabling them to differentiate into various cell types from all three germ layers, including osteoblasts, adipocytes, neurons, and hepatocytes.[1][3] The underlying mechanism involves the modulation of key cellular processes, including cell cycle regulation and epigenetic modifications.[1][3]
Principle of the Method
The protocol is based on the ability of Reversine to induce a transient dedifferentiation of fibroblasts into a more plastic, progenitor-like state. This is achieved by treating cultured fibroblasts with an optimized concentration of Reversine for a specific duration. During this treatment, Reversine has been shown to cause cell cycle arrest at the G2/M phase and induce the formation of polyploid cells.[1] Mechanistically, Reversine is suggested to function as a dual inhibitor of nonmuscle myosin II heavy chain and MEK1. It also influences histone modifications, leading to increased histone acetylation and phosphorylation while decreasing histone methylation.[1][3] A key event in this reprogramming process is the selective activation of the pluripotency-associated transcription factor Oct4, while other core pluripotency factors like Sox2 and Nanog remain unexpressed.[1][2] Following the removal of Reversine, the resulting progenitor cells can be directed to differentiate down specific lineages using appropriate differentiation media.
Data Presentation
The following tables summarize the quantitative data associated with the Reversine-mediated conversion of fibroblasts to progenitor cells.
Table 1: Reversine Treatment Parameters and Effects on Fibroblasts
| Parameter | Value | Species | Reference |
| Optimal Concentration | 5 µM | Bovine, Sheep | [1][3] |
| Treatment Duration | 4 days | Bovine | [1] |
| Cell Cycle Arrest | G2/M phase | Bovine, Sheep | [1][3] |
| Morphological Changes | Larger, flatter, more adhesive | Bovine | [1] |
Table 2: Changes in Marker Expression and Histone Modifications Post-Reversine Treatment
| Marker/Modification | Change | Method of Detection | Reference |
| Oct4 | Significantly Increased | RT-PCR, Western Blot, Immunocytochemistry | [1][3] |
| Sox2 | Not Detected | RT-PCR, Western Blot, Immunocytochemistry | [1][3] |
| Nanog | Not Detected | RT-PCR, Western Blot, Immunocytochemistry | [1][3] |
| CD29 (Integrin β1) | Increased | Flow Cytometry, RT-PCR | [1][4] |
| CD44 | Increased | Flow Cytometry, RT-PCR | [1][4] |
| CD73 | Increased | Flow Cytometry, RT-PCR | [1][4] |
| acH3K9 (Acetylated Histone H3 at Lysine 9) | Increased (76.34% ± 3.84) | Flow Cytometry, Immunocytochemistry | [1] |
| meH3K9 (Methylated Histone H3 at Lysine 9) | Decreased (43.23% ± 5.34) | Flow Cytometry, Immunocytochemistry | [1] |
| p-H3S10 (Phosphorylated Histone H3 at Serine 10) | Increased (36.34% ± 3.84) | Flow Cytometry, Immunocytochemistry | [3] |
Table 3: Differentiation Potential of Reversine-Induced Progenitor Cells
| Differentiated Lineage | Differentiation Induction | Key Markers Expressed | Reference |
| Osteoblasts (Mesoderm) | Osteogenic Induction Medium | Osteopontin (OPN) | [1] |
| Adipocytes (Mesoderm) | Adipogenic Induction Medium | Lipoprotein lipase (LPL) | [1] |
| Myocytes (Mesoderm) | Myogenic Induction Medium | Myf5 | [1] |
| Neurocytes (Ectoderm) | Neuronal Induction Medium | MAP2, NFM, NSE, GFAP, TUJ1 | [1] |
| Hepatocytes (Endoderm) | Hepatogenic Induction Medium | Not specified | [1] |
| Smooth Muscle Cells (Endoderm) | Not specified | Not specified | [1] |
| β-like cells (Endoderm) | Pancreatic Induction Medium | Insulin | [3] |
Experimental Protocols
Fibroblast Culture and Expansion
This protocol describes the initial culture and expansion of fibroblasts prior to Reversine treatment.
Materials and Reagents:
-
Primary fibroblasts (e.g., dermal fibroblasts)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Thaw cryopreserved primary fibroblasts and plate them in a T75 flask containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
When the cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate the cells at a desired density for expansion or for the Reversine treatment protocol.
Reversine Treatment for Progenitor Cell Induction
This protocol details the treatment of fibroblasts with Reversine to induce their conversion into progenitor cells.
Materials and Reagents:
-
Expanded fibroblasts
-
Complete fibroblast culture medium (DMEM + 10% FBS + 1% Pen-Strep)
-
Reversine (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
Protocol:
-
Seed the expanded fibroblasts into 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
The following day, replace the culture medium with fresh medium containing 5 µM Reversine. For the control group, add the equivalent volume of DMSO.
-
Incubate the cells for 4 days at 37°C and 5% CO2.
-
After 4 days, observe the cells for morphological changes. Reversine-treated cells should appear larger and more flattened compared to the spindle-shaped control fibroblasts.[1]
-
The cells are now considered progenitor cells and are ready for characterization or directed differentiation.
Directed Differentiation of Reversine-Induced Progenitor Cells
This section provides an example protocol for differentiating the progenitor cells into a specific lineage (osteogenic). Protocols for other lineages should be adapted from established methods.
Materials and Reagents:
-
Reversine-induced progenitor cells
-
Osteogenic Induction Medium:
-
DMEM with 10% FBS
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM Ascorbic acid
-
-
Alizarin Red S staining solution
Protocol for Osteogenic Differentiation:
-
After the 4-day Reversine treatment, aspirate the Reversine-containing medium.
-
Wash the cells once with PBS.
-
Add Osteogenic Induction Medium to the cells.
-
Culture the cells for 21 days, replacing the medium every 2-3 days.
-
After 21 days, assess osteogenic differentiation by staining for calcium deposits with Alizarin Red S.
Visualizations
Experimental Workflow
Caption: Workflow for converting fibroblasts to progenitor cells and their subsequent differentiation.
Signaling Pathways
Caption: Reversine's proposed mechanism of action in fibroblast to progenitor cell conversion.
References
- 1. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Generating Multipotent Mesenchymal Progenitor Cells with Reversine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Reversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing the dedifferentiation of somatic cells into multipotent mesenchymal progenitor cells (MPCs).[1][2] This process of chemical reprogramming offers a promising alternative to genetic methods, circumventing the risks associated with viral vectors and genetic modifications.[3][4] These generated MPCs exhibit the potential to redifferentiate into various mesenchymal lineages, including osteoblasts, adipocytes, and chondrocytes, making them a valuable tool for regenerative medicine, disease modeling, and drug screening.[5][6] This document provides detailed application notes and protocols for the generation of MPCs using Reversine, supported by quantitative data and visualizations of the underlying cellular mechanisms.
Quantitative Data Summary
The efficacy of Reversine in generating MPCs is influenced by factors such as cell type, concentration, and duration of treatment. The following tables summarize key quantitative data from various studies.
Table 1: Optimal Reversine Concentrations and Treatment Durations for MPC Generation
| Starting Cell Type | Organism | Optimal Reversine Concentration | Treatment Duration | Key Outcomes | Reference |
| Bovine Fibroblasts (long-term cryopreserved) | Bovine | 5 µM | 4 days | Increased expression of Oct4 and mesenchymal markers (CD29, CD44, CD73).[1] | [1] |
| Human Bone Marrow MSCs (BMSCs) & Adipose-derived MSCs (ASCs) | Human | 50 nM | Not specified | Marked increase in differentiation yields towards osteoblasts, smooth and skeletal muscle cells.[7] | [7] |
| Ovine Fetal Bone Marrow MSCs (BM-MSCs) | Ovine | 600 nM | Not specified | Significantly increased Nanog expression.[3] | [3] |
| Rat Annulus Fibrosus Cells | Rat | 300 nM | 4 days | Enhanced differentiation into osteogenic, adipogenic, and chondrogenic lineages.[5] | [5] |
| Human Lung Fibroblasts (MRC-5) | Human | 100 nM | 96 hours | Reprogramming towards a more primitive state and subsequent differentiation into osteoblasts.[8] | [8] |
| Dedifferentiated Fat (DFAT) Cells | Human | 10 nM | Not specified | Increased expression of the mesodermal marker Flk-1.[9] | [9] |
| Rabbit Bone Marrow MSCs | Rabbit | 20 nM | 24 hours | Increased plasticity to generate cardiomyocytes after subsequent induction.[10] | [10] |
| Murine C2C12 Myoblasts | Murine | 20 nM | 48 hours | Gained ability to differentiate into osteoblasts and adipocytes.[11] | [11] |
Table 2: Effects of Reversine on Gene and Protein Expression
| Cell Type | Marker | Change in Expression | Method of Detection | Reference |
| Bovine Fibroblasts | Oct4 | Significantly Increased | qRT-PCR, Immunofluorescence | [1][12] |
| Bovine Fibroblasts | CD29, CD44, CD73 | Significantly Increased | RT-PCR, qRT-PCR, Immunofluorescence, Flow Cytometry | [1] |
| Ovine Fetal BM-MSCs | Nanog | Significantly Increased | Real-time PCR, Immunocytochemistry | [3] |
| Murine C2C12 Myoblasts | MyoD | Down-regulated | Not specified | [13] |
| Murine C2C12 Myoblasts | Ngn2, Nts, Irx3, Pax7, Hes1, Hes6 | Up-regulated | Gene Expression Profiling | [13] |
| Murine C2C12 Myoblasts | miR-133a | Markedly Reduced | miRNA Gene Expression Profiling | [14] |
Signaling Pathways and Experimental Workflow
The mechanism of Reversine-induced dedifferentiation involves the modulation of several signaling pathways and cellular processes. Reversine has been shown to inhibit Aurora B kinase, MEK1, and nonmuscle myosin II, leading to cell cycle alterations and changes in histone modifications.[6][15] This ultimately results in the upregulation of pluripotency-associated genes and the downregulation of lineage-specific markers.
Caption: Proposed mechanism of Reversine-induced dedifferentiation.
The general workflow for generating MPCs using Reversine involves treating a starting population of somatic cells with the small molecule, followed by expansion and characterization of the resulting progenitor cells. These cells can then be subjected to specific differentiation protocols.
References
- 1. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple functions of reversine on the biological characteristics of sheep fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Different Concentrations of Reversine on Plasticity of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic signature of reversine-treated murine fibroblasts by 2-D difference gel electrophoresis and MS: possible associations with cell signalling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversine Enhances Generation of Progenitor-like Cells by Dedifferentiation of Annulus Fibrosus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Reversine increases multipotent human mesenchymal cells differentiation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reversine enhances the conversion of dedifferentiated fat cells into mature cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversin increase the plasticity of bone marrow-derived mesenchymal stem cell for generation of cardiomyocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversine increases the plasticity of lineage-committed cells toward neuroectodermal lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. Reversine increases the plasticity of lineage-committed mammalian cells. [vivo.weill.cornell.edu]
Application Notes and Protocols: Assessing Reversine Cytotoxicity using a CCK8 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversine, a synthetic purine analog, has garnered significant interest in cancer research due to its potent cytotoxic effects across various tumor cell lines.[1][2][3] This small molecule has been shown to inhibit cell proliferation by inducing cell cycle arrest, apoptosis, and autophagy.[1][3][4][5] The mechanism of action involves the inhibition of several kinases, including Aurora kinases, which are crucial for cell cycle regulation.[3][5] Understanding the cytotoxic potential of Reversine is critical for its development as a therapeutic agent.
The Cell Counting Kit-8 (CCK-8) assay is a sensitive and reproducible colorimetric method used to determine the number of viable cells in a sample.[6][7][8] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[7][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[7]
This document provides a detailed protocol for assessing the cytotoxicity of Reversine using the CCK-8 assay.
Principle of the CCK-8 Assay
The CCK-8 assay is based on the enzymatic reduction of the tetrazolium salt WST-8 by cellular dehydrogenases present in viable cells. This reaction produces a water-soluble formazan dye, the amount of which is directly proportional to the number of living cells. The absorbance of the formazan product can be measured at 450 nm using a microplate reader, providing a quantitative measure of cell viability.
Experimental Protocol
This protocol outlines the steps for determining the cytotoxic effects of Reversine on a selected cell line.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Reversine (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Sterile PBS
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (with a 450 nm filter)
-
Sterile, disposable labware (pipette tips, tubes, etc.)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).[7] The optimal seeding density may vary between cell lines and should be determined empirically.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[7]
-
-
Reversine Treatment:
-
Prepare a series of dilutions of Reversine in complete cell culture medium from the stock solution. A typical concentration range to test for initial experiments could be 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Reversine.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest Reversine concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Wells with complete medium but no cells to measure background absorbance.[6]
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
CCK-8 Assay:
-
At the end of the treatment period, add 10 µL of the CCK-8 solution to each well.[7] Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours in the CO2 incubator.[7] The optimal incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis:
-
Calculate Cell Viability:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each Reversine concentration using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the Reversine concentration.
-
The IC50 value, which is the concentration of Reversine that inhibits cell growth by 50%, can be determined from the dose-response curve.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Example of Raw Absorbance Data (450 nm)
| Reversine (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std Dev |
| 0 (Vehicle) | 1.254 | 1.287 | 1.265 | 1.269 | 0.017 |
| 0.1 | 1.198 | 1.221 | 1.189 | 1.203 | 0.016 |
| 1 | 0.987 | 1.012 | 0.995 | 0.998 | 0.013 |
| 10 | 0.654 | 0.678 | 0.662 | 0.665 | 0.012 |
| 50 | 0.321 | 0.333 | 0.325 | 0.326 | 0.006 |
| 100 | 0.156 | 0.162 | 0.159 | 0.159 | 0.003 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |
Table 2: Calculated Cell Viability and IC50
| Reversine (µM) | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.269 | 100.0% |
| 0.1 | 1.203 | 94.8% |
| 1 | 0.998 | 78.6% |
| 10 | 0.665 | 52.4% |
| 50 | 0.326 | 25.7% |
| 100 | 0.159 | 12.5% |
| IC50 (µM) | ~9.5 µM |
Visualizations
Caption: Experimental workflow for assessing Reversine cytotoxicity using the CCK8 assay.
References
- 1. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversine Induced Multinucleated Cells, Cell Apoptosis and Autophagy in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of reversine on cell cycle, apoptosis, and activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversine exerts cytotoxic effects through multiple cell death mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. toolsbiotech.com [toolsbiotech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. medchemexpress.com [medchemexpress.com]
In Vivo Delivery of Reversine: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversine, a 2,6-disubstituted purine derivative, has garnered significant interest in biomedical research for its dual capacity to induce dedifferentiation in lineage-committed cells and to exhibit anti-cancer activity. Its primary mechanism of action involves the inhibition of key kinases, including Aurora kinases (A and B), Monopolar Spindle 1 (MPS1), and Mitogen-activated protein kinase kinase 1 (MEK1). Furthermore, Reversine has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. These properties make Reversine a promising candidate for applications in regenerative medicine and oncology.
These application notes provide a comprehensive overview of the in vivo delivery methods for Reversine in animal models, focusing on established protocols, quantitative data, and the underlying signaling pathways.
Data Presentation: In Vivo Administration of Reversine
The following table summarizes the quantitative data for the in vivo administration of Reversine in mouse models based on currently available literature. Intraperitoneal injection is the most commonly reported route of administration.
| Animal Model | Administration Route | Dosage | Vehicle | Dosing Frequency | Observed Effects | Reference |
| BALB/c Nude Mice (Cervical Cancer Xenograft) | Intraperitoneal (IP) | 10 mg/kg | RPMI-1640 medium | Every 3 days | Reduced tumor growth | [1] |
| NOD/SCID Mice (Breast Cancer Xenograft) | Intraperitoneal (IP) | Not Specified | Not Specified | Not Specified | Inhibited tumor growth | [2] |
| DNCB-induced Atopic Dermatitis Mouse Model | Topical | Not Specified | Not Specified | Not Specified | Rescued KRT10 and FLG expression, suppressed TSLP expression | [1] |
Note: Comprehensive pharmacokinetic data for Reversine, including Cmax, Tmax, half-life, and bioavailability in animal models, is not extensively reported in the currently available public literature. Researchers may need to perform dedicated pharmacokinetic studies to determine these parameters for their specific animal model and formulation.
Signaling Pathways Affected by Reversine
Reversine's biological effects are mediated through its interaction with multiple signaling pathways. A diagrammatic representation of these interactions is provided below.
Caption: Signaling pathways modulated by Reversine.
Experimental Protocols
Protocol 1: Preparation of Reversine for Intraperitoneal Injection
This protocol details the preparation of a Reversine solution for intraperitoneal administration in mice.
Materials:
-
Reversine powder
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI-1640 medium or Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve Reversine powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex or gently agitate the tube until the powder is completely dissolved. The stock solution should be stored at -20°C for long-term use.
-
-
Working Solution Preparation:
-
On the day of injection, thaw the Reversine stock solution at room temperature.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the injection solution.
-
In a sterile tube, dilute the Reversine stock solution with sterile RPMI-1640 medium or PBS to the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 2 mg/mL).
-
Ensure the final concentration of DMSO in the working solution is minimal (ideally less than 5%) to avoid toxicity. A vehicle control group treated with the same concentration of DMSO in the chosen medium should be included in the experiment.
-
Vortex the working solution gently to ensure homogeneity.
-
-
Administration:
-
Draw the prepared Reversine working solution into a sterile syringe fitted with an appropriate gauge needle.
-
Administer the solution via intraperitoneal injection to the animal model.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standardized method for performing intraperitoneal injections in mice.
Materials:
-
Prepared Reversine solution or vehicle control
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Sterile gauze or cotton swabs
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum, bladder, and liver.
-
-
Injection:
-
Wipe the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.
-
Lift the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, inject the solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture, for a short period after the injection.
-
Protocol 3: In Vivo Efficacy and Toxicity Assessment
This protocol outlines the key parameters to monitor for assessing the efficacy and toxicity of Reversine in a tumor xenograft model.
Efficacy Assessment:
-
Tumor Volume Measurement:
-
Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume = (L x W²) / 2.
-
Plot the mean tumor volume for each treatment group over time to assess the anti-tumor efficacy of Reversine.
-
-
Bioluminescence Imaging (for luciferase-expressing tumors):
-
If using tumor cells engineered to express luciferase, in vivo imaging can be used to monitor tumor burden.
-
Administer luciferin to the animals and image them using an in vivo imaging system at regular intervals.
-
Quantify the bioluminescent signal to track tumor growth and response to treatment.[2]
-
-
Survival Analysis:
-
Monitor the survival of the animals in each treatment group.
-
Establish humane endpoints for euthanasia based on tumor size, body weight loss, or clinical signs of distress.
-
Generate Kaplan-Meier survival curves to compare the survival rates between groups.
-
Toxicity Assessment:
-
Body Weight:
-
Measure the body weight of each animal 2-3 times per week. Significant weight loss (typically >15-20%) can be an indicator of toxicity.[1]
-
-
Clinical Signs:
-
Observe the animals daily for any clinical signs of toxicity, including:
-
Changes in posture or gait
-
Ruffled fur
-
Lethargy or decreased activity
-
Changes in food and water consumption
-
Diarrhea or constipation
-
-
-
Hematology and Serum Chemistry:
-
At the end of the study (or at predetermined time points), collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for any hematological or organ-specific toxicity (e.g., liver and kidney function).
-
-
Histopathology:
-
At the termination of the study, collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and the tumor tissue.
-
Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E) for histopathological examination to identify any treatment-related changes.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study of Reversine in a mouse xenograft model.
Caption: General workflow for in vivo Reversine efficacy studies.
Conclusion
The provided application notes and protocols offer a foundational guide for researchers investigating the in vivo effects of Reversine. The predominant use of intraperitoneal injection in mouse models is highlighted, along with detailed procedures for formulation, administration, and assessment of efficacy and toxicity. The multifaceted impact of Reversine on key signaling pathways underscores its therapeutic potential. Further research, particularly in the area of pharmacokinetics and alternative delivery routes, will be crucial for the continued development and application of this promising small molecule.
References
Application Notes: Reversine in High-Throughput Screening for Novel Therapeutics
Introduction
Reversine, a 2,6-disubstituted purine analog, is a versatile small molecule with a dual capacity for inducing cell dedifferentiation and exhibiting selective anticancer activity.[1][2] Initially identified through high-throughput screening for its ability to reverse lineage-committed myoblasts to a more primitive, multipotent state, Reversine has garnered significant interest in both regenerative medicine and oncology.[2][3] Its mechanism of action, primarily centered on the inhibition of specific kinases involved in cell cycle regulation, makes it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[1][4] These application notes provide an overview of Reversine's use in HTS, detailing its mechanism, quantitative data, and relevant experimental protocols for researchers and drug development professionals.
Mechanism of Action
Reversine's biological effects are attributed to its activity as an ATP-competitive inhibitor of several key protein kinases.[5][6] Its primary targets are the Aurora kinases (A, B, and C), which are serine/threonine kinases essential for mitotic regulation, including centrosome maturation, spindle assembly, and cytokinesis.[5][7][8] By inhibiting Aurora kinases, particularly Aurora B, Reversine disrupts the phosphorylation of downstream targets like histone H3, leading to failures in cytokinesis, induction of polyploidy (an abnormal number of chromosome sets), and ultimately, apoptosis or mitotic catastrophe in rapidly dividing cancer cells.[4][6]
Beyond Aurora kinases, Reversine also inhibits other kinases such as Monopolar spindle 1 (Mps1), MEK1, and JNK1, contributing to its diverse cellular effects, including cell cycle arrest and modulation of cell migration.[9][10][11] This multi-targeted kinase inhibition is the foundation for its dual applications in cancer therapy and cell fate manipulation.[1]
Quantitative Data: Kinase Inhibitory Profile of Reversine
The potency of Reversine against its primary kinase targets has been quantified in various studies. This data is crucial for designing effective HTS assays and interpreting their results.
| Target Kinase | IC₅₀ Value (nM) | Assay Condition/Source | Citation(s) |
| Aurora A | 150 - 400 | In vitro kinase assays | [7][8] |
| Aurora B | 500 | In vitro kinase assay | [5][7] |
| Aurora C | 400 | In vitro kinase assay | [5][8] |
| Nonmuscle Myosin II | 350 | In vitro kinase assay | [8] |
| MEK1 | > 1500 | In vitro kinase assay | [8][12] |
High-Throughput Screening Applications and Protocols
Reversine's established biological activities make it a powerful tool for various HTS campaigns.
Application 1: Screening for Novel Anticancer Agents
Reversine can be used as a positive control or as a reference compound in HTS campaigns designed to identify novel Aurora kinase inhibitors. Furthermore, it can be used in combination screens to identify compounds that synergize with it to enhance cancer cell killing.
References
- 1. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gap-27.com [gap-27.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Reversine - Wikipedia [en.wikipedia.org]
- 10. Reversine inhibits Colon Carcinoma Cell Migration by Targeting JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aza-Reversine Promotes Reprogramming of Lung (MRC-5) and Differentiation of Mesenchymal Cells into Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by Reversine Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversine, a synthetic purine analog, has garnered significant interest in cancer research and regenerative medicine.[1] It functions as a potent, ATP-competitive inhibitor of Aurora kinases, with a notable selectivity for Aurora B kinase.[2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including centrosome maturation, chromosome alignment and segregation, and cytokinesis.[4] Dysregulation of Aurora B is common in various cancers and is linked to chromosomal instability and aneuploidy, making it a prime target for anti-cancer therapies.[5][6]
Inhibition of Aurora B by Reversine disrupts the proper execution of mitosis, leading to failures in cytokinesis and overriding the spindle assembly checkpoint.[4][7] This interference typically results in a cell cycle arrest at the G2/M phase, followed by the emergence of polyploid cells and, ultimately, apoptosis.[7][8][9] This application note provides a detailed protocol for treating cultured cells with Reversine and subsequently analyzing the induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. The method relies on staining the DNA of cells with a fluorescent dye that binds stoichiometrically, meaning the amount of fluorescence is directly proportional to the amount of DNA.[10]
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] Since PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol.[12] Treatment with RNase A is necessary to degrade cellular RNA, ensuring that PI exclusively stains the DNA.[10]
When analyzed by a flow cytometer, the stained cells will exhibit different fluorescence intensities based on their stage in the cell cycle:
-
G0/G1 Phase: Cells contain a normal (2N) amount of DNA and show a single peak at a lower fluorescence intensity.
-
S Phase: Cells are actively synthesizing DNA, having a DNA content between 2N and 4N. They appear as a distribution between the G0/G1 and G2/M peaks.
-
G2/M Phase: Cells have doubled their DNA content (4N) in preparation for division and form a second major peak at approximately twice the fluorescence intensity of the G0/G1 peak.
-
Sub-G1 Phase: Apoptotic cells with fragmented DNA will have less than 2N DNA content and appear as a distinct peak to the left of the G0/G1 peak.
By treating cells with Reversine, an accumulation of cells in the G2/M phase is expected, providing a quantitative measure of the drug's effect on cell cycle progression.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Reversine (CAS 656820-32-5)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 mL polystyrene flow cytometry tubes
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Flow cytometer
Experimental Protocols
This section details the step-by-step methodology for inducing and analyzing cell cycle arrest with Reversine.
Cell Culture and Reversine Treatment
-
Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to reach 60-70% confluency on the day of treatment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare Reversine Stock: Dissolve Reversine in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.[3]
-
Treatment: Once cells reach the desired confluency, remove the culture medium. Add fresh medium containing the desired final concentration of Reversine (e.g., 0.5 µM, 1 µM, 5 µM). For the vehicle control, add an equivalent volume of DMSO to a separate well.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.
Cell Harvesting and Fixation
-
Harvest Cells: After incubation, collect the culture medium (which may contain floating/apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Pellet: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and wash the cell pellet by resuspending in 3 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell clumping.[11]
-
Incubate for Fixation: Incubate the cells on ice for at least 30 minutes or at 4°C for at least 2 hours.[11][12] Cells can be stored in 70% ethanol at 4°C for several weeks if necessary.
Propidium Iodide Staining
-
Wash Fixed Cells: Centrifuge the ethanol-fixed cells at a higher speed (e.g., 800 x g for 5 minutes) to pellet them. Carefully decant the ethanol.
-
Rehydrate: Wash the cells twice with 3 mL of PBS to remove the ethanol, centrifuging after each wash.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PI solution (final concentration 50 µg/mL). Mix gently.[11]
-
Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes before analysis.
Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., PE-Texas Red, PerCP). Ensure the instrument is calibrated.
-
Data Acquisition: Run the samples on the flow cytometer at a low flow rate to ensure high-quality data.[11] Collect data for at least 10,000-20,000 single-cell events. Use a linear scale for the PI fluorescence channel to properly resolve the 2N and 4N DNA content peaks.[10]
-
Gating Strategy:
-
First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Next, use a pulse-width vs. pulse-area plot for the PI fluorescence signal to exclude doublets and cell aggregates, ensuring analysis is performed only on single cells.
-
-
Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population. Use the software's cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Expected Results
Treatment of cancer cells with Reversine is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.[8][9] A corresponding decrease in the G0/G1 population is also anticipated. At higher concentrations or longer incubation times, a sub-G1 peak, indicative of apoptosis, may become apparent.
Table 1: Cell Cycle Distribution in HCT116 Cells After 24-Hour Reversine Treatment
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| DMSO (Vehicle) | 62.5 ± 3.1 | 18.2 ± 1.5 | 19.3 ± 2.4 | 1.1 ± 0.3 |
| Reversine (1 µM) | 35.8 ± 2.8 | 15.5 ± 1.9 | 48.7 ± 3.5 | 2.4 ± 0.6 |
| Reversine (5 µM) | 15.2 ± 1.7 | 10.1 ± 1.3 | 70.5 ± 4.2 | 8.6 ± 1.1 |
Data are presented as mean ± standard deviation from a representative experiment (n=3).
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis after Reversine treatment.
Reversine Signaling Pathway
Caption: Reversine inhibits Aurora B, leading to G2/M arrest and polyploidy.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. What are the new molecules for Aurora B inhibitors? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols: Detecting Aurora Kinase Inhibition by Reversine Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating cell division.[1][2] This family includes three highly homologous members: Aurora A, Aurora B, and Aurora C.[1] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, is essential for chromosome segregation and cytokinesis.[1][3] Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for cancer therapy.[4][5]
Reversine is a small molecule that acts as a potent, ATP-competitive inhibitor of Aurora kinases.[4][5][6] It has been shown to induce polyploidy and inhibit cytokinesis by targeting Aurora A and B kinases.[4] A key downstream target of Aurora B kinase is the phosphorylation of Histone H3 at Serine 10 (H3S10ph).[4][5] Therefore, monitoring the level of H3S10ph provides a reliable method for assessing the cellular activity of Reversine and its inhibitory effect on Aurora kinases. This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of Aurora kinase activity by Reversine.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the simplified signaling pathway of Aurora B kinase and the mechanism of inhibition by Reversine.
Caption: Aurora B kinase signaling and Reversine inhibition.
Quantitative Data Summary
The inhibitory activity of Reversine on Aurora kinases can be quantified, and its effect on the downstream target, phospho-Histone H3 (Ser10), can be measured by Western blot analysis. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Reversine
| Kinase | IC50 (nM) |
| Aurora A | 400 |
| Aurora B | 500 |
| Aurora C | 400 |
Data sourced from MedchemExpress.[6]
Table 2: Cellular Effect of Reversine on Histone H3 Phosphorylation
| Cell Line | Reversine Concentration (µM) | Treatment Time (hours) | Result on Phospho-Histone H3 (Ser10) |
| HCT116 | 5 | 4 | Marked Reduction |
| HCT116 | 5 | 24 | Sustained Low Levels |
| HL60 | 5 | 4 | Marked Reduction |
Data extracted from studies on Reversine's effects.[5]
Experimental Protocol: Western Blot for Aurora Kinase Inhibition
This protocol outlines the steps for treating cells with Reversine, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of Histone H3 at Serine 10.
Experimental Workflow Diagram
Caption: Step-by-step Western blot workflow.
Materials and Reagents
-
Cell line of interest (e.g., HCT116, HeLa, HL60)
-
Cell culture medium and supplements
-
Reversine (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (precast or hand-cast)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Rabbit or mouse anti-Histone H3
-
Rabbit or mouse anti-Aurora A/B
-
Mouse or rabbit anti-Actin or anti-GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of Reversine (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel in running buffer until the dye front reaches the bottom. The gel percentage should be chosen based on the molecular weight of the target proteins (e.g., 15% for Histone H3).[7]
5. Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S (optional).
6. Blocking
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for the phosphorylated protein first.
8. Washing
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
9. Secondary Antibody Incubation
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
10. Washing
-
Wash the membrane three times with TBST for 10 minutes each.
11. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[7]
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
12. Stripping and Re-probing (Optional)
-
To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the next set of primary and secondary antibodies (e.g., for total Histone H3 and then for actin).
13. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-Histone H3 band to the total Histone H3 band and/or the loading control (actin or GAPDH) to account for any variations in protein loading.
-
Compare the normalized phospho-Histone H3 levels in Reversine-treated samples to the vehicle control to determine the extent of Aurora kinase inhibition.
Expected Results
A successful experiment will show a dose- and time-dependent decrease in the phosphorylation of Histone H3 at Serine 10 in cells treated with Reversine compared to the vehicle-treated control cells. The levels of total Histone H3 and the loading control should remain relatively constant across all samples. This result confirms that Reversine is effectively inhibiting Aurora kinase activity within the cells.
Troubleshooting
-
No or weak signal: Check antibody dilutions, incubation times, and the activity of the HRP-conjugated secondary antibody and ECL substrate. Ensure efficient protein transfer.
-
High background: Increase the number and duration of washing steps. Ensure the blocking step was performed correctly. Use a fresh blocking buffer.
-
Non-specific bands: Optimize antibody concentration and blocking conditions. Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Use a reliable loading control for normalization.
References
- 1. apexbt.com [apexbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. apexbt.com [apexbt.com]
- 4. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Reversine Technical Support Center: Troubleshooting Solubility and Stability in Culture Media
Welcome to the Reversine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Reversine in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to Reversine's solubility and stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Reversine stock solutions?
A1: The recommended solvent for preparing Reversine stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] Reversine is readily soluble in DMSO at concentrations up to 20 mg/mL.[4] It is advised to use fresh, anhydrous DMSO, as moisture can reduce the solubility of Reversine.[1]
Q2: How should I store Reversine powder and stock solutions?
A2: Reversine powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to six months.[5]
Q3: Is Reversine soluble in aqueous solutions like PBS or directly in culture media?
A3: Reversine is insoluble in water and aqueous buffers such as PBS.[2] Therefore, it is not recommended to dissolve Reversine directly in culture media. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the culture medium.
Q4: I observed precipitation in my culture medium after adding Reversine. What could be the cause and how can I prevent it?
A4: Precipitation upon addition of Reversine to culture media can be due to several factors:
-
High Final DMSO Concentration: While DMSO is an excellent solvent for Reversine, high concentrations can be toxic to cells and can also cause precipitation of media components. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.
-
Exceeding Solubility Limit: When diluting the DMSO stock solution into the aqueous culture medium, the local concentration of Reversine can temporarily exceed its solubility limit, leading to precipitation. To avoid this, it is crucial to vortex or mix the medium vigorously while adding the Reversine stock solution.
-
Media Composition and Temperature: The components of the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with Reversine and affect its stability. Pre-warming the culture medium to 37°C before adding Reversine can sometimes help maintain its solubility.
Q5: How stable is Reversine in culture media at 37°C?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in culture medium upon adding Reversine stock. | 1. Final DMSO concentration is too high. 2. Poor mixing during dilution. 3. Stock solution concentration is too high. | 1. Ensure the final DMSO concentration in your culture medium is ≤ 0.5%. 2. Add the Reversine stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. 3. Prepare a less concentrated intermediate dilution of your Reversine stock in DMSO before adding it to the medium. |
| Inconsistent or weaker than expected biological effects. | 1. Degradation of Reversine in stock solution due to improper storage. 2. Loss of Reversine activity in culture medium over time. 3. Batch-to-batch variability of Reversine. | 1. Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. 2. For experiments longer than 24-48 hours, consider replacing the medium with fresh Reversine-containing medium. 3. Purchase Reversine from a reputable supplier and, if possible, test new batches for activity before use in critical experiments. |
| High levels of cell death or unexpected cytotoxicity. | 1. Reversine concentration is too high for the specific cell line. 2. Final DMSO concentration is toxic to the cells. 3. Off-target effects of Reversine. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of Reversine for your cell line. IC50 values can range from 0.9 to 20 µM depending on the cell line and duration of treatment.[7] 2. Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. 3. Be aware that Reversine can have off-target effects on kinases other than its primary targets.[8] Consider these potential effects when interpreting your results. |
Data Presentation
Table 1: Solubility of Reversine in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Up to 20 mg/mL (50.83 mM) | [4] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble or slightly soluble (< 1 mg/mL) | [1][9] |
Table 2: Recommended Storage Conditions for Reversine
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | [1][5] |
| Stock Solution in DMSO | -20°C | Up to 6 months | [5] |
Experimental Protocols
Protocol for Preparation of Reversine Stock Solution
-
Materials:
-
Reversine powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the Reversine powder vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of Reversine is 393.49 g/mol .
-
Add the calculated volume of DMSO to the vial of Reversine powder.
-
To aid dissolution, you can gently vortex the solution and/or use sonication.[4] Heating to 45°C can also be employed to facilitate dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protocol for Inducing G2/M Cell Cycle Arrest with Reversine
This protocol provides a general guideline for inducing G2/M cell cycle arrest in a cancer cell line (e.g., HeLa, HCT116) using Reversine, followed by analysis with flow cytometry. Optimization may be required for different cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Reversine stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed the cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare the desired concentrations of Reversine in pre-warmed complete culture medium. A typical starting concentration is 1-5 µM.[4] Remember to include a vehicle control (medium with the equivalent concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing Reversine or the vehicle control.
-
Incubate the cells for 24-48 hours. The optimal incubation time may vary between cell lines.
-
Harvesting and Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest.
-
-
Visualizations
Caption: Experimental workflow for inducing and analyzing G2/M cell cycle arrest with Reversine.
Caption: Simplified signaling pathways affected by Reversine leading to cellular effects.
References
- 1. Reversine | Autophagy | Aurora Kinase | Adenosine Receptor | TargetMol [targetmol.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversine exerts cytotoxic effects through multiple cell death mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reversine Induced Multinucleated Cells, Cell Apoptosis and Autophagy in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Mitigating Reversine-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Reversine-induced cytotoxicity in primary cell cultures. Our goal is to help you optimize your experiments for successful cell dedifferentiation while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is Reversine and what is its primary application in primary cell culture?
A1: Reversine, a 2,6-disubstituted purine derivative, is a small molecule initially identified for its ability to induce dedifferentiation in lineage-committed cells, such as myoblasts, into more multipotent progenitor cells.[1][2][3] Its primary application in primary cell culture is to enhance cellular plasticity, enabling researchers to generate progenitor-like cells from differentiated somatic cells for applications in regenerative medicine and disease modeling.[4]
Q2: Why does Reversine cause cytotoxicity in primary cells?
A2: Reversine's mechanism of action involves the inhibition of several kinases, including Aurora B kinase, which is crucial for cell cycle regulation and cytokinesis.[1][4] Disruption of these processes can lead to mitotic catastrophe, cell cycle arrest (typically at the G2/M phase), and the formation of polyploid cells.[5][6] These cellular stresses can subsequently trigger programmed cell death, primarily through apoptosis.
Q3: What are the molecular pathways involved in Reversine-induced apoptosis?
A3: Reversine induces apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of caspases (caspase-3, -7, -8, and -9), modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), and upregulation of death receptors like Fas and DR5.[7][8]
Q4: Is the cytotoxic effect of Reversine dose- and time-dependent?
A4: Yes, numerous studies have demonstrated that the cytotoxic effects of Reversine on various cell types, including primary cells, are both dose- and time-dependent.[5][9] Higher concentrations and longer exposure times generally lead to increased cell death. Therefore, optimizing these parameters is a critical first step in mitigating cytotoxicity.
Q5: Are primary cells more sensitive to Reversine than cancer cell lines?
A5: Primary cells can be more sensitive to chemical treatments like Reversine compared to immortalized cell lines.[10] This is due to their finite lifespan and more stringent growth requirements. General cell culture-related stress can also exacerbate the cytotoxic effects of Reversine.[11][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using Reversine in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after adding Reversine. | Reversine concentration is too high for the specific primary cell type. | Perform a dose-response experiment to determine the optimal concentration that balances dedifferentiation with cell viability. Start with a low concentration (e.g., 0.1 µM) and titrate up. |
| Prolonged exposure to Reversine is causing cumulative toxicity. | Optimize the exposure time. A shorter incubation period may be sufficient to induce dedifferentiation without causing excessive cell death. Consider a time-course experiment (e.g., 24, 48, 72 hours). | |
| Cells are detaching from the culture plate. | A combination of Reversine-induced stress and suboptimal culture conditions. | Ensure optimal primary cell culture conditions, including proper coating of culture vessels, appropriate media formulation, and regular media changes.[13] |
| Apoptosis is leading to loss of cell adhesion. | Consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic pathway.[8][14] | |
| Low efficiency of dedifferentiation despite using a high concentration of Reversine. | High cytotoxicity is eliminating the cells before dedifferentiation can occur. | Reduce the Reversine concentration and/or exposure time. Combine a lower concentration of Reversine with a cytoprotective agent like Z-VAD-FMK. |
| High variability in cell viability between experiments. | Inconsistent cell health or culture conditions prior to Reversine treatment. | Standardize your primary cell culture protocol. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells from late passages.[11] |
| Serum batch variability affecting cell sensitivity. | Test new batches of serum before use in critical experiments. For more defined conditions, consider transitioning to a serum-free medium, although this may require re-optimization of other culture parameters.[15][16] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Reversine (Cytotoxicity Assay)
This protocol describes how to perform a dose-response experiment to find the optimal balance between Reversine's desired effect and its cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Reversine (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 5,000-10,000 cells/well). Allow cells to attach and recover for 24 hours.
-
Reversine Treatment: Prepare a serial dilution of Reversine in complete culture medium. Concentrations ranging from 0.1 µM to 20 µM are a good starting point.[9] Include a vehicle control (DMSO) at the same concentration as the highest Reversine dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Reversine.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability). The optimal concentration for dedifferentiation with minimal cytotoxicity will likely be below the IC50.
Protocol 2: Mitigating Apoptosis with Z-VAD-FMK Co-treatment
This protocol outlines the use of the pan-caspase inhibitor Z-VAD-FMK to reduce Reversine-induced apoptosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Reversine
-
Z-VAD-FMK (stock solution in DMSO)
-
6-well or 12-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed primary cells in multi-well plates and allow them to attach overnight.
-
Co-treatment:
-
Control Group: Treat cells with vehicle (DMSO).
-
Reversine Only Group: Treat cells with the pre-determined optimal concentration of Reversine.
-
Z-VAD-FMK Only Group: Treat cells with Z-VAD-FMK. A starting concentration of 20-50 µM is often effective.[17][18]
-
Co-treatment Group: Pre-incubate cells with Z-VAD-FMK for 1-2 hours before adding Reversine.
-
-
Incubation: Incubate the cells for the desired duration.
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[19][20]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells in each group.
Quantitative Data Summary
The following tables summarize typical concentration ranges and their effects. Note that optimal values are highly dependent on the specific primary cell type and experimental conditions.
Table 1: Reversine Concentration and its Effects on Primary Cells
| Cell Type | Reversine Concentration (µM) | Observed Effect | Reference |
| Gingival Fibroblasts | 1 | No significant change in metabolic activity | [5] |
| Gingival Fibroblasts | 2.5 | Inhibitory effect on metabolic activity | [5] |
| Bovine Fibroblasts | 5 | Inhibition of cell proliferation, induction of tetraploidy | [21] |
| Dedifferentiated Fat Cells | 0.01 - 0.04 | Enhancement of cardiomyocyte differentiation | [22] |
Table 2: Efficacy of Z-VAD-FMK in Mitigating Cell Death
| Cell Type | Apoptotic Stimulus | Z-VAD-FMK Concentration (µM) | Outcome | Reference |
| Human Granulosa Cells | Etoposide | 50 | Increased number of viable cells | [23] |
| Jurkat Cells | Anti-Fas mAb | 20 | Inhibition of apoptosis | [17] |
| Rat Cortical Neurons | Oxygen-Glucose Deprivation | 100 | Significant reduction in cell death | [9] |
| Bladder Cancer Cells | Doxorubicin + Vorinostat | 40 | Partial restoration of cell viability | [24] |
Visualizations
Caption: Reversine-induced apoptosis signaling pathway and the inhibitory action of Z-VAD-FMK.
Caption: Experimental workflow for mitigating Reversine-induced cytotoxicity.
References
- 1. stemcell.com [stemcell.com]
- 2. [Research progress of cell dedifferentiation induced by reversine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Characterization of Reversine-Treated Gingival Fibroblasts and Their Safety Evaluation after In Vivo Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kosheeka.com [kosheeka.com]
- 12. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 13. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Growth Factors Can Influence Cell Growth and Survival through Effects on Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the Relative Cytotoxic Effects of Anticancer Agents in Serum‐supplemented versus Serum‐free Media Using a Tetrazolium Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 18. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reversine enhances the conversion of dedifferentiated fat cells into mature cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Reversine in experiments
Reversine Technical Support Center
Welcome to the technical support resource for researchers using Reversine. This guide provides answers to frequently asked questions and troubleshooting advice to help you identify and minimize off-target effects in your experiments, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is Reversine and what are its primary molecular targets?
Reversine, chemical name 2-(4-Morpholinoanilino)-6-cyclohexylaminopurine, is a synthetic purine derivative.[1] It was initially identified for its remarkable ability to induce dedifferentiation in lineage-committed cells, such as myoblasts, causing them to revert to multipotent progenitors.[2][3] Its primary molecular targets are the Aurora kinases. Reversine acts as an ATP-competitive inhibitor of Aurora A, Aurora B, and Aurora C, which are key regulators of mitosis.[4][5][6] Inhibition of these kinases leads to failures in cytokinesis and the induction of polyploidy, effects that are leveraged in its study as a potential anti-cancer agent.[2][4]
Q2: What are the principal known off-targets of Reversine?
Reversine is a multi-kinase inhibitor and interacts with several proteins other than its primary Aurora kinase targets. These off-target interactions can occur in similar concentration ranges as its on-target effects and are critical to consider when interpreting experimental data. The most significant known off-targets include:
-
Monopolar Spindle 1 (Mps1/TTK): A key mitotic checkpoint kinase. Some studies indicate Reversine has a significantly higher affinity for Mps1 than for Aurora B, suggesting some of its mitotic effects may be mediated through Mps1.[1][7][8]
-
Mitogen-activated protein kinase kinase 1 (MEK1): A central component of the RAS/RAF/MEK/ERK signaling pathway.[3][9][10]
-
Nonmuscle Myosin II (NMMII): An ATPase motor protein crucial for cytokinesis and maintaining cell shape. The dual inhibition of MEK1 and NMMII is thought to be involved in Reversine's dedifferentiation activity.[3][9][11]
-
A3 Adenosine Receptor (A3AR): Reversine acts as an antagonist at this receptor.[1][12][13]
-
JNK (c-Jun N-terminal kinase): A member of the MAPK signaling family.[14]
Q3: How can I identify potential off-target effects of Reversine in my specific experimental model?
Identifying off-targets in your system is crucial for validating your findings. Several strategies can be employed:
-
Phospho-protein analysis: Use Western blotting or mass spectrometry to check the phosphorylation status of downstream substrates of known off-targets (e.g., ERK1/2 for the MEK1 pathway). A change in phosphorylation can indicate engagement with an off-target pathway.[3]
-
Phenotypic comparison: Compare the phenotype induced by Reversine with that of more selective inhibitors of its known off-targets (e.g., a selective Mps1 or MEK1 inhibitor). Similar phenotypes suggest the effect may be off-target.
-
Genetic Rescue/Validation: Use genetic tools like siRNA, shRNA, or CRISPR to knock down a suspected off-target (e.g., Mps1). If knockdown of the suspected off-target protein phenocopies the effect of Reversine, it strengthens the evidence for an off-target mechanism. Conversely, overexpressing the target might rescue the phenotype.[3][15]
-
Kinase Profiling: If resources permit, utilize commercial kinase profiling services to screen Reversine against a broad panel of kinases at the concentration used in your experiments. This can uncover novel off-targets specific to your cell type.[16][17]
-
Computational Prediction: Use online tools like SwissTargetPrediction or STITCH to predict potential targets based on Reversine's chemical structure, which can guide your experimental validation.[10]
Q4: What are the recommended experimental strategies to minimize and control for Reversine's off-target effects?
Controlling for off-target effects is essential for rigorous experimental design.
-
Perform Dose-Response Studies: Use the lowest effective concentration of Reversine that elicits the desired on-target effect (e.g., inhibition of Aurora B activity) to minimize engagement with lower-affinity off-targets.
-
Use Orthogonal Approaches: Confirm key findings by using a different, structurally unrelated inhibitor of the same primary target (e.g., another Aurora kinase inhibitor like VX-680) or by using a genetic approach (e.g., siRNA/shRNA knockdown of Aurora Kinase B).[4] If both methods produce the same result, it is more likely an on-target effect.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO). If available, a structurally similar but biologically inactive analog of Reversine is an excellent negative control.
-
Validate Target Engagement: Directly measure the inhibition of the intended target in your experimental system. For Aurora B, this can be done by assessing the phosphorylation of its direct downstream substrate, Histone H3 on Serine 10, via Western blot.[4][16]
Quantitative Data: In Vitro Inhibitory Activity of Reversine
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or binding affinities (Ki) for Reversine against its primary targets and key off-targets. These values are crucial for designing experiments and interpreting the potential for off-target engagement at a given concentration.
| Target | Activity Type | Reported Value (nM) | Reference(s) |
| Aurora Kinase A | IC50 | 400 | [5][6][12] |
| Aurora Kinase B | IC50 | 500 | [5][6][12] |
| Aurora Kinase C | IC50 | 400 | [5][6][12] |
| Mps1 (TTK) | Binding Affinity | Higher affinity than for Aurora B | [7][8] |
| Nonmuscle Myosin II | IC50 | 350 | [6] |
| MEK1 | IC50 | > 1500 | [6] |
| A3 Adenosine Receptor | Ki | 660 | [12][13] |
Note: IC50 and Ki values can vary between different assay conditions and should be used as a guide.
Troubleshooting Guides
Problem: I see unexpected phenotypic changes (e.g., altered morphology, changes in migration) after Reversine treatment.
-
Possible Cause: The observed phenotype may be due to one of Reversine's known off-targets, such as nonmuscle myosin II (affecting the cytoskeleton) or MEK1 (affecting cell signaling pathways).[10][18]
-
Troubleshooting Steps:
-
Consult the Target Table: Check if the concentration of Reversine you are using is high enough to engage known off-targets like NMMII or Mps1.
-
Validate Off-Target Pathways: Perform a Western blot for key nodes in suspected off-target pathways (e.g., phospho-ERK to check for MEK inhibition).[3]
-
Use Selective Inhibitors: Treat cells with highly selective inhibitors for the suspected off-targets (e.g., a specific MEK inhibitor like U0126) and see if you can reproduce the unexpected phenotype.[3]
-
Visualize the Workflow: Follow the logic in the troubleshooting diagram below to systematically dissect the cause.
-
Caption: Troubleshooting logic for unexpected Reversine-induced phenotypes.
Problem: I am not sure if my observed effect (e.g., cell cycle arrest) is due to Aurora kinase inhibition or an off-target like Mps1.
-
Possible Cause: Both Aurora kinases and Mps1 are critical for mitotic progression. Inhibition of either can lead to G2/M arrest and mitotic catastrophe.[14][19] Reversine is a potent inhibitor of both.[7]
-
Troubleshooting Steps:
-
Measure Specific Substrates: Assess the phosphorylation of a highly specific substrate for each kinase. For Aurora B, check Phospho-Histone H3 (Ser10) . For Mps1, you could check for autophosphorylation or phosphorylation of a downstream target like KNL1. A significant reduction in P-H3(S10) confirms Aurora B engagement.[16]
-
Use Orthogonal Inhibitors: Compare the effects of Reversine with a highly selective Aurora B inhibitor AND a highly selective Mps1 inhibitor.
-
Genetic Knockdown: Use siRNA to specifically knock down either Aurora B or Mps1 and observe if the phenotype matches that of Reversine treatment.
-
Caption: Reversine's primary and key off-target signaling interactions.
Experimental Protocols
Protocol 1: Western Blot for Validating Aurora B Target Engagement
This protocol assesses the phosphorylation of Histone H3 at Serine 10, a direct downstream target of Aurora B kinase. A reduction in this signal indicates successful target engagement by Reversine.[16]
Materials:
-
Cells and culture reagents
-
Reversine and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Phospho-Histone H3 (Ser10), Rabbit anti-Total Histone H3 (loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of Reversine (and a vehicle control) for the specified time (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant.
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody for Total Histone H3.
-
Analysis: Quantify band intensity. A decrease in the ratio of Phospho-H3 to Total-H3 in Reversine-treated samples confirms Aurora B inhibition.
Protocol 2: Workflow for Distinguishing On-Target vs. Off-Target Effects
This workflow provides a systematic approach to determine if an observed cellular phenotype is a result of Reversine's effect on its primary target (Aurora Kinase B) or a suspected off-target (e.g., Mps1).
Caption: Experimental workflow for dissecting on-target vs. off-target effects.
References
- 1. Reversine - Wikipedia [en.wikipedia.org]
- 2. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Case study – Target identification via Oncolines® profiling and ResidenceTimer™ - Oncolines B.V. [oncolines.com]
- 9. stemcell.com [stemcell.com]
- 10. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellgs.com [cellgs.com]
- 12. selleckchem.com [selleckchem.com]
- 13. "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversine inhibits proliferation, invasion and migration and induces cell apoptosis in gastric cancer cells by downregulating TTK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reversine ameliorates hallmarks of cellular senescence in human skeletal myoblasts via reactivation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Reversine degradation rate and need for media changes in long-term culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Reversine in long-term cell culture, with a focus on its degradation rate and the necessity of media changes.
Frequently Asked Questions (FAQs)
Q1: What is Reversine and what is its primary mechanism of action?
Reversine, with the chemical formula C21H27N7O, is a small molecule, 2,6-disubstituted purine derivative.[1][2] It is widely recognized as a potent, ATP-competitive inhibitor of Aurora kinases, including Aurora A, B, and C.[3][4][5][6] By inhibiting these kinases, Reversine can disrupt critical mitotic events, leading to effects such as failed cytokinesis and the induction of polyploidy.[3] It has also been shown to inhibit other kinases, such as Monopolar spindle 1 (MPS1).[1][7] This range of activity allows Reversine to be used in various research applications, from cancer studies to inducing cellular dedifferentiation.[1]
Q2: How should I prepare and store my Reversine stock solution?
For optimal stability, Reversine powder should be stored at -20°C and protected from light.[3] To prepare a stock solution, dissolve the Reversine powder in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3] Once dissolved, it is recommended to create single-use aliquots to minimize freeze-thaw cycles and store them at -20°C or -80°C.
Q3: What is the degradation rate or half-life of Reversine in cell culture media?
Currently, there is no publicly available quantitative data specifically detailing the degradation rate or half-life of Reversine in various cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability of a small molecule like Reversine can be influenced by several factors, including media composition, pH, and the presence of serum.
Q4: How often should I change the media when treating my cells with Reversine for a long-term experiment?
Due to the lack of specific degradation data, the optimal frequency for media changes in long-term cultures with Reversine needs to be determined empirically. As a general starting point, researchers often change the media every 48 to 72 hours in long-term small molecule studies.[8] However, for experiments where a consistent Reversine concentration is critical, it is highly recommended to perform a stability study in your specific cell culture system to determine a more precise media refreshment schedule.
Q5: What are the signs that Reversine might be degrading in my long-term culture?
If you observe a decrease in the expected phenotypic effects of Reversine over time, such as a reduction in cell cycle arrest or a reversal of morphological changes, it could indicate that the effective concentration of the compound is decreasing due to degradation. To confirm this, a stability analysis of Reversine in your culture media would be necessary.
Quantitative Data Summary
While specific degradation kinetics in cell culture media are not available, the following table summarizes the known stability of Reversine stock solutions based on manufacturer recommendations.
| Preparation | Solvent | Storage Temperature | Stability Period |
| Powder | - | -20°C | ≥ 4 years[5] |
| Stock Solution | DMSO | -20°C | Up to 2 years[3] |
| Stock Solution | DMSO | -80°C | Up to 1 year[4] |
Experimental Protocols
Protocol: Determining the Degradation Rate of Reversine in Cell Culture Media
This protocol outlines a general method to determine the stability of Reversine in your specific cell culture setup using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Reversine powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM/F-12) with all supplements (e.g., FBS, antibiotics)
-
Sterile, cell-free culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase and sample extraction (e.g., acetonitrile, methanol, water with formic acid)
-
Analytical column (e.g., C18)
Methodology:
-
Preparation of Reversine-Containing Media:
-
Prepare a concentrated stock solution of Reversine in DMSO.
-
Spike your complete cell culture medium with the Reversine stock solution to achieve the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Dispense the Reversine-containing medium into sterile, cell-free culture vessels. Using cell-free conditions initially simplifies the analysis by eliminating cellular metabolism as a variable.
-
Place the vessels in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).
-
The time=0 sample represents the initial concentration.
-
Store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis by HPLC or LC-MS:
-
Thaw the samples and, if necessary, perform a sample clean-up/extraction to remove media components that could interfere with the analysis.[9]
-
Analyze the concentration of Reversine in each sample using a validated HPLC or LC-MS method. This will involve separating Reversine from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of Reversine as a function of time.
-
Calculate the degradation rate and the half-life (t½) of Reversine in your culture medium under these conditions.
-
Visualizations
Caption: Workflow for determining Reversine degradation and media change schedule.
Caption: Reversine inhibits the Aurora B kinase signaling pathway.
Caption: Troubleshooting inconsistent experimental outcomes with Reversine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reversine – Reagents Direct [reagentsdirect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in cellular response to Reversine treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Reversine.
Frequently Asked Questions (FAQs)
Q1: What is Reversine and what are its primary mechanisms of action?
Reversine, a 2,6-disubstituted purine derivative, is a versatile small molecule with multiple cellular targets.[1][2][3] It is widely recognized as an ATP-competitive inhibitor of several kinases, primarily:
-
Aurora Kinases (A, B, and C): These are key regulators of mitosis, and their inhibition by Reversine can lead to failures in cytokinesis and the formation of polyploid cells.[4][5] Reversine inhibits the phosphorylation of histone H3, a direct target of Aurora kinases.[4][6][7]
-
Monopolar Spindle 1 (MPS1) Kinase: As a potent inhibitor of MPS1, Reversine can override the spindle assembly checkpoint, which is crucial for proper chromosome segregation during mitosis.[8][9][10][11]
-
Mitogen-activated protein kinase kinase 1 (MEK1): Inhibition of this kinase can affect the MAPK/ERK signaling pathway, influencing cell proliferation and survival.[1][12]
-
Other Targets: Reversine also shows inhibitory activity against the A3 adenosine receptor and non-muscle myosin II.[1][6][8]
Q2: What are the common applications of Reversine in research?
Reversine is utilized in two main research areas:
-
Cellular Reprogramming and Dedifferentiation: It can induce lineage-committed cells, such as myoblasts, to dedifferentiate into multipotent progenitors that can then be redifferentiated into other cell types like osteoblasts and adipocytes.[1][2][6]
-
Cancer Research: Due to its ability to inhibit key mitotic kinases, Reversine exhibits anti-cancer properties.[2][3] It can inhibit proliferation, induce cell cycle arrest, apoptosis, and mitotic catastrophe in various cancer cell lines.[2][10][13][14][15]
Q3: How should I prepare and store Reversine?
For optimal stability, Reversine powder should be stored at -20°C, protected from direct sunlight.[6] For experimental use, it is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[6] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Why is there so much variability in cellular response to Reversine?
The cellular response to Reversine is highly context-dependent and can vary significantly due to several factors:
-
Cell Type and Genetic Background: Different cell lines possess unique genetic makeups and expression levels of Reversine's targets (e.g., Aurora kinases, MPS1).[16] For instance, cancer cells with compromised cell cycle checkpoints may be more susceptible to Reversine-induced apoptosis compared to normal cells.[3]
-
Concentration: The concentration of Reversine used is critical. Lower concentrations (e.g., 20-50 nM) might be sufficient to induce reprogramming, while higher concentrations are required to induce significant polyploidy and cell death.[17]
-
Duration of Treatment: The length of exposure to Reversine can influence the outcome, with longer treatments often leading to more pronounced effects on cell viability and cell cycle.[10][13]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can all impact the cellular response to any small molecule, including Reversine.
Troubleshooting Guide
Problem: I am not observing the expected dedifferentiation of my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The concentration required for dedifferentiation can be highly cell-type-specific. Perform a dose-response experiment with a range of lower concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for your specific cell line. Dedifferentiation is often observed at concentrations lower than those used for anti-cancer effects.[17]
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: Cellular reprogramming is a process that takes time. Ensure that the treatment duration is adequate, which could range from several days to over a week depending on the protocol and cell type.
-
-
Possible Cause 3: Cell Line is Not Amenable.
-
Solution: Not all cell lines are capable of dedifferentiation in response to Reversine. The effect has been most prominently demonstrated in mesodermal lineages like myoblasts.[6] Confirm from literature if your cell type has been successfully reprogrammed using this method.
-
Problem: My cells are dying at a much higher rate than expected.
-
Possible Cause 1: Reversine Concentration is Too High.
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic, typically below 0.1%.[14] Run a vehicle control (medium with the same amount of DMSO but without Reversine) to confirm that the solvent is not the cause of cell death.
-
-
Possible Cause 3: High Sensitivity of the Cell Line.
-
Solution: Some cell lines are inherently more sensitive to the inhibition of mitotic kinases.[13] If you are working with a highly proliferative or transformed cell line, you may need to use a lower concentration range than what is reported for other cell types.
-
Problem: I am seeing significant polyploidy and multinucleated cells. Is this expected?
-
Answer: Yes, this is a well-documented effect of Reversine.[1][13][14] By inhibiting Aurora kinases, Reversine disrupts cytokinesis (the final stage of cell division), leading to the formation of cells with multiple nuclei or a single, enlarged nucleus containing more than the normal amount of DNA (polyploidy).[4][13] This effect is often more pronounced at higher concentrations.[17]
Problem: My experimental results are not consistent across different experiments.
-
Possible Cause 1: Inconsistent Reversine Activity.
-
Solution: Ensure your Reversine stock solution is stored correctly (aliquoted, at -20°C, protected from light) to prevent degradation. Avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Variability in Cell Culture.
-
Possible Cause 3: Human Error.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Reversine can vary widely depending on the cell line and the duration of the assay.
Table 1: Inhibitory Concentration (IC50) of Reversine on Kinases
| Target Kinase | IC50 Value |
| Aurora A | 400 nM |
| Aurora B | 500 nM |
| Aurora C | 400 nM |
| Data sourced from MedChemExpress.[5][20] |
Table 2: Anti-proliferative IC50 of Reversine in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 Value |
| 786-O | Renal Cell Carcinoma | 1.61 µM |
| ACHN | Renal Cell Carcinoma | 0.74 µM |
| A549 | Non-Small Cell Lung Cancer | 4 µM |
| H1299 | Non-Small Cell Lung Cancer | 20 µM |
| H1435 | Non-Small Cell Lung Cancer | 0.9 µM |
| H23 | Non-Small Cell Lung Cancer | 9.7 µM |
| KKU-100 | Cholangiocarcinoma | ~1.2 µM |
| KKU-213A | Cholangiocarcinoma | ~0.62 µM |
| KKU-213B | Cholangiocarcinoma | ~0.75 µM |
| Data compiled from multiple sources.[10][13][14] |
Visualizations: Pathways and Workflows
Caption: Reversine's multifaceted mechanism of action.
Caption: General experimental workflow for assessing Reversine's effects.
Caption: A logical flowchart for troubleshooting Reversine experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is adapted from methodologies described for assessing the anti-proliferative effects of Reversine.[10][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500–5,000 cells per well in 100 µL of culture medium. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of Reversine in culture medium. Remove the old medium from the wells and add 100 µL of the Reversine-containing medium or control medium (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is based on methods used to investigate Reversine's impact on cell cycle progression.[10][20]
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells in a 6-well plate. After 24 hours, treat with various concentrations of Reversine or a vehicle control for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution (PBS containing 10 µg/mL Propidium Iodide and 0.1 mg/mL RNase A).
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.
-
Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle. An increase in cells with >4N DNA content is indicative of polyploidy.
Protocol 3: Western Blotting for Key Pathway Markers
This protocol allows for the analysis of protein expression changes induced by Reversine.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies for Reversine studies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
References
- 1. stemcell.com [stemcell.com]
- 2. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellgs.com [cellgs.com]
- 7. medkoo.com [medkoo.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Reversine - Wikipedia [en.wikipedia.org]
- 10. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversine, a substituted purine, exerts an inhibitive effect on human renal carcinoma cells via induction of cell apoptosis and polyploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversine Induced Multinucleated Cells, Cell Apoptosis and Autophagy in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversine exerts cytotoxic effects through multiple cell death mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brainkart.com [brainkart.com]
- 17. researchgate.net [researchgate.net]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. youtube.com [youtube.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving and storing Reversine stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for dissolving and storing Reversine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Reversine?
The recommended solvent for dissolving Reversine is dimethyl sulfoxide (DMSO).[1][2][3] Reversine is soluble in DMSO, but insoluble in water and ethanol.[2] For optimal results, it is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of Reversine.[2]
Q2: What is the maximum concentration for a Reversine stock solution in DMSO?
Reversine can be dissolved in DMSO to prepare stock solutions at various concentrations, typically ranging from 5 mg/mL to 20 mg/mL.[2][3] Some suppliers indicate that achieving a 20 mg/mL (50.83 mM) concentration may require ultrasonication.[3][4]
Q3: How should I store the powdered (lyophilized) form of Reversine?
The powdered form of Reversine is stable for up to three years when stored at -20°C.[2][3]
Q4: What are the optimal storage conditions for Reversine stock solutions?
Reversine stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[2][4] For long-term storage, -80°C is recommended, where the solution is stable for up to one year.[2][4] For shorter-term storage, -20°C is suitable, with stability for one to six months.[2][4] It is also crucial to protect the stock solution from direct sunlight.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Reversine | The Reversine powder is not fully dissolving in DMSO. | Use ultrasonication to aid dissolution, especially for higher concentrations.[3][4] Ensure you are using fresh, anhydrous DMSO as moisture can impede solubility.[2] Gently warming the solution to 37°C while vortexing may also help.[5] |
| Precipitate Forms in Stock Solution After Freezing | The concentration of the stock solution is too high, or the solution was not properly dissolved initially. | Before use, warm the vial to room temperature and vortex thoroughly to ensure any precipitate is redissolved. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. |
| Cloudy or Discolored Solution | This may indicate contamination or degradation of the Reversine solution. | Discard the solution and prepare a fresh stock. To prevent this, always use sterile techniques and high-quality solvents. |
| Inconsistent Experimental Results | This could be due to inaccurate stock solution concentration or degradation of Reversine. | Ensure accurate weighing and solvent volume when preparing the stock solution. Aliquot the stock solution to minimize freeze-thaw cycles which can degrade the compound.[2][4] Always use a fresh aliquot for each experiment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 393.49 g/mol | [1][3] |
| Solubility in DMSO | 5 mg/mL (12.71 mM) to 20 mg/mL (50.83 mM) | [2][3] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Powder Storage | 3 years at -20°C | [2][3] |
| Stock Solution Storage | 1 year at -80°C in solvent; 1-6 months at -20°C in solvent | [2][4] |
Experimental Protocols
Protocol for Preparing a 10 mM Reversine Stock Solution in DMSO
Materials:
-
Reversine powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate Reversine: Allow the vial of Reversine powder to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation (Molecular Weight of Reversine = 393.49 g/mol ):
-
For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 1 L/1000 mL * 393.49 g/mol * 1000 mg/g = 3.93 mg of Reversine.
-
-
Dissolution:
-
Carefully weigh out the required amount of Reversine powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This will minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (1-6 months).
-
Protect the vials from light during storage and handling.
-
Visualizations
Caption: Simplified diagram of Reversine's inhibitory action on Aurora kinases.
Caption: Workflow for preparing and storing Reversine stock solutions.
References
Technical Support Center: Troubleshooting Unexpected Morphological Changes in Cells Treated with Reversine
Welcome to the technical support center for Reversine-related cell culture applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected morphological changes observed in cells upon treatment with Reversine.
Frequently Asked Questions (FAQs)
Q1: What is Reversine and what are its primary mechanisms of action?
Reversine, a 2,6-disubstituted purine analog, is a small molecule known for its ability to induce dedifferentiation in lineage-committed cells and to exhibit anti-cancer properties.[1][2] Its primary mechanism of action is the inhibition of several kinases, most notably Aurora kinases A and B, which are crucial for mitotic regulation.[2][3][4] By inhibiting Aurora kinases, Reversine can lead to failures in cytokinesis, resulting in polyploidy.[2][3] Additionally, Reversine has been shown to inhibit other kinases involved in cell signaling pathways, such as MEK1 in the MEK/ERK pathway and to affect the PI3K/AKT pathway.[5][6][7]
Q2: What are the common morphological changes observed in cells treated with Reversine?
Researchers have reported several distinct morphological changes in various cell lines following Reversine treatment. These include:
-
Cell Enlargement and Flattening: Cells may appear larger and more spread out compared to control cells.
-
Multinucleation/Polyploidy: A common observation is the presence of cells with multiple nuclei or a single, enlarged nucleus, indicative of polyploidy.[8][9] This is a direct consequence of failed cytokinesis due to Aurora kinase inhibition.
-
Formation of Cytoplasmic Vacuoles: The appearance of vacuoles in the cytoplasm has been noted in some cell types, which can be an indicator of autophagy.[10]
-
Development of Long Cellular Branches: In some cell lines, treatment has been observed to induce the formation of long, branching cellular extensions.[6]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments with Reversine.
Issue 1: After treating my cells with Reversine, I'm observing a significant increase in cell size and many cells appear to have multiple nuclei. Is this expected?
Answer: Yes, the observation of enlarged cells and multinucleation (polyploidy) is a well-documented and expected effect of Reversine treatment in many cell lines.[8][9][11]
Underlying Cause: This phenomenon is primarily due to Reversine's potent inhibition of Aurora B kinase.[4] Aurora B is a key regulator of cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. By inhibiting Aurora B, Reversine causes a failure in cytokinesis, leading to the formation of tetraploid cells (containing double the normal DNA content) which may then undergo further rounds of DNA replication without cell division, resulting in polyploidy and the characteristic enlarged and/or multinucleated phenotype.[2][3]
Experimental Workflow to Confirm Polyploidy:
Figure 1: Workflow to confirm Reversine-induced polyploidy.
Troubleshooting & Experimental Validation:
-
Cell Cycle Analysis: To quantify the extent of polyploidy, you should perform cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry. This will allow you to visualize and quantify the populations of cells with 4N, 8N, and higher DNA content.
-
Dose-Response and Time-Course: The induction of polyploidy is often dose- and time-dependent.[8] Consider performing a dose-response experiment to find the optimal concentration of Reversine for your specific cell line and experimental goals. Similarly, a time-course experiment will help determine the kinetics of polyploidy induction.
Table 1: Reported Concentrations of Reversine Inducing Polyploidy in Various Cell Lines
| Cell Line | Concentration Range | Duration of Treatment | Reference |
| Human Renal Carcinoma (786-O, ACHN) | 0.8–1.6 µM | 48 hours | [8] |
| Human Non-Small Cell Lung Cancer (A549, H1299) | Not specified, but observed with treatment | 72 hours | [9] |
| Human Breast Cancer (MCF-7, MDA-MB-231) | Not specified, but observed with treatment | Not specified | [11] |
| Human Glioma (HOG, T98G) | 0.8 and 1.6 µM | 24 hours | [12] |
Issue 2: My cells treated with Reversine are showing a high degree of vacuolization and appear to be dying. How can I determine the cause and is this related to the intended effects of Reversine?
Answer: The appearance of cytoplasmic vacuoles can be indicative of autophagy, a cellular process that can be induced by Reversine.[10] However, excessive vacuolization coupled with cell death could also suggest cytotoxicity due to high concentrations of Reversine or off-target effects.
Underlying Cause: Reversine can induce autophagy, which is a cellular recycling process.[13] The formation of autophagic vacuoles is a characteristic feature of this process. In some cancer cell lines, Reversine-induced autophagy is a mechanism of cell death.[10] Additionally, at higher concentrations or in sensitive cell lines, Reversine can induce apoptosis (programmed cell death).[8][11][14]
Signaling Pathways Involved in Reversine-Induced Cell Fate:
Figure 2: Simplified signaling pathways affected by Reversine.
Troubleshooting & Experimental Validation:
-
Assess Cell Viability: To quantify cell death, perform a cell viability assay such as the MTT or MTS assay. This will help you determine the cytotoxic concentration (IC50) of Reversine for your specific cell line.
-
Apoptosis vs. Autophagy: To distinguish between apoptosis and autophagy, you can use specific assays:
-
Apoptosis: Use Annexin V/PI staining followed by flow cytometry to detect early and late apoptotic cells. Western blotting for cleaved caspase-3 and PARP can also confirm apoptosis.[8][14]
-
Autophagy: Monitor the expression of autophagy markers like LC3-II and p62 by Western blotting.[10] An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.
-
-
Concentration Optimization: If significant cell death is not the intended outcome, consider reducing the concentration of Reversine. A dose-response curve for viability will be critical in identifying a concentration that induces the desired morphological changes without excessive toxicity.
Table 2: IC50 Values of Reversine in Various Cancer Cell Lines (72h treatment)
| Cell Line | IC50 (µM) | Reference |
| A549 (Non-Small Cell Lung Cancer) | 4 | [9] |
| H1299 (Non-Small Cell Lung Cancer) | 20 | [9] |
| H1435 (Non-Small Cell Lung Cancer) | 0.9 | [9] |
| H23 (Non-Small Cell Lung Cancer) | 9.7 | [9] |
Issue 3: I am not observing the expected dedifferentiation in my cells, but instead, I see changes in the cytoskeleton and cell shape. How can I investigate this?
Answer: While Reversine is known for its dedifferentiation capabilities, its effects on the cytoskeleton are directly linked to its mechanism of action and can manifest as changes in cell shape and internal organization.
Underlying Cause: Reversine is a dual inhibitor of nonmuscle myosin II (NMMII) heavy chain.[5] NMMII is a crucial component of the actin cytoskeleton and plays a major role in processes like cytokinesis, cell migration, and maintenance of cell shape. Inhibition of NMMII can lead to cytoskeletal reorganization.
Troubleshooting & Experimental Validation:
-
Immunofluorescence Staining: To visualize the actin cytoskeleton, perform immunofluorescence staining using fluorescently labeled phalloidin, which specifically binds to F-actin. This will allow you to observe any changes in stress fiber formation, cell spreading, and overall cytoskeletal architecture.
-
Western Blot Analysis: Analyze the expression levels of key cytoskeletal proteins and their regulatory proteins to see if Reversine treatment alters their expression or phosphorylation status.
-
Control Compounds: To confirm that the observed cytoskeletal changes are due to NMMII inhibition, you can compare the effects of Reversine to other known NMMII inhibitors like blebbistatin.
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
Reversine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat cells with a serial dilution of Reversine and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the DNA content of cells to determine their distribution in different phases of the cell cycle and to identify polyploid populations.
-
Materials:
-
Cells of interest
-
Reversine stock solution
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with Reversine for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells on ice for at least 30 minutes (or store at -20°C).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000-20,000 events.
-
3. Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of the F-actin cytoskeleton.
-
Materials:
-
Cells grown on glass coverslips
-
Reversine stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
1% Bovine Serum Albumin (BSA) in PBS for blocking
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to attach.
-
Treat the cells with Reversine for the desired duration.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate with fluorescently-labeled phalloidin (diluted in blocking buffer) for 20-60 minutes in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells a final three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the stained cells using a fluorescence microscope.
-
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Relation of AURKB over-expression to low survival rate in BCRA and reversine-modulated aurora B kinase in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
Validation & Comparative
A Comparative Analysis of Reversine and Other Small Molecule Dedifferentiation Agents
For researchers, scientists, and drug development professionals, the choice of a small molecule for inducing cell dedifferentiation is critical. This guide provides an objective comparison of Reversine's efficacy against other prominent small molecule agents, supported by experimental data and detailed protocols to aid in informed decision-making for research and therapeutic development.
Reversine, a purine derivative, has emerged as a significant tool in cellular reprogramming, capable of inducing dedifferentiation of various somatic cell types into multipotent progenitor cells. Its primary mechanisms of action involve the inhibition of Aurora kinases and A3 adenosine receptors, leading to epigenetic modifications such as increased histone acetylation and decreased histone methylation, which ultimately drive the expression of pluripotency-associated genes like Oct4.[1] However, the landscape of small molecule-induced dedifferentiation is populated by several other potent agents, each with distinct molecular targets and signaling pathways. This comparison guide will delve into the efficacy of Reversine relative to other widely used small molecules: CHIR99021, A83-01, SB431542, and Thiazovivin.
Mechanisms of Action: A Divergent Approach to Dedifferentiation
While Reversine acts on Aurora kinases and adenosine receptors, the other small molecules in this comparison target different key signaling pathways crucial for maintaining cell fate.
-
CHIR99021 is a highly specific inhibitor of Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β activates the Wnt/β-catenin signaling pathway, a critical pathway in maintaining pluripotency and promoting reprogramming.[2][3]
-
A83-01 and SB431542 are potent inhibitors of the Transforming Growth Factor-β (TGF-β) super-family type I receptors, specifically ALK4, ALK5, and ALK7. By blocking the TGF-β/Activin/Nodal signaling pathway, these molecules can suppress differentiation and facilitate the acquisition of a pluripotent state.[2][4]
-
Thiazovivin is an inhibitor of Rho-associated kinase (ROCK). ROCK inhibition enhances cell survival, particularly during single-cell dissociation, a critical step in many reprogramming protocols. It also promotes the maintenance of pluripotency.[5][6]
Quantitative Comparison of Dedifferentiation Efficacy
Direct comparative studies quantifying the head-to-head efficacy of Reversine against CHIR99021, A83-01, SB431542, and Thiazovivin in inducing a dedifferentiated state from the same starting cell population are not extensively documented in publicly available literature. However, the prevalent use of CHIR99021, A83-01, and SB431542 in various highly efficient reprogramming cocktails suggests their significant potency, often surpassing what is reported for single-agent use of Reversine. Thiazovivin's primary role is often cited as a potentiator of reprogramming and cell survival rather than a direct inducer of dedifferentiation on its own.
| Small Molecule | Primary Target(s) | Typical Concentration Range | Reported Efficacy (Qualitative) | Reference |
| Reversine | Aurora Kinases, A3 Adenosine Receptor | 0.1 - 5 µM | Induces dedifferentiation of various cell types to multipotent progenitors. | [1] |
| CHIR99021 | GSK-3β | 3 - 10 µM | A core component of many high-efficiency reprogramming cocktails. | [3] |
| A83-01 | TGF-β Type I Receptors (ALK4/5/7) | 0.5 - 1 µM | Potent inhibitor of differentiation, often used in combination for reprogramming. | [4][7] |
| SB431542 | TGF-β Type I Receptors (ALK4/5/7) | 1 - 10 µM | Widely used to block differentiation and enhance reprogramming efficiency. | |
| Thiazovivin | Rho-associated kinase (ROCK) | 0.5 - 2 µM | Primarily enhances cell survival and reprogramming efficiency. | [5][8] |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and their integration into experimental procedures, the following diagrams are provided.
Experimental Protocols
Below are generalized experimental protocols for inducing dedifferentiation using Reversine and a common small molecule cocktail. Specific concentrations and durations may need optimization depending on the cell type.
Reversine-Induced Dedifferentiation Protocol
-
Cell Seeding: Plate somatic cells (e.g., fibroblasts) at a density of 5 x 104 cells/cm2 in their standard growth medium.
-
Reversine Treatment: After 24 hours, replace the medium with fresh growth medium supplemented with Reversine at a final concentration of 0.5-5 µM.
-
Incubation: Culture the cells in the presence of Reversine for 4-7 days, replacing the medium every 2 days.
-
Washout and Progenitor Culture: After the treatment period, remove the Reversine-containing medium, wash the cells with PBS, and switch to a progenitor cell expansion medium.
-
Analysis: Assess dedifferentiation by monitoring morphological changes and analyzing the expression of pluripotency and lineage-specific markers via immunocytochemistry, qPCR, or flow cytometry.
Small Molecule Cocktail-Induced Reprogramming Protocol (Example)
This protocol is a general representation and specific combinations and timings can vary.
-
Cell Seeding: Plate somatic cells as described for the Reversine protocol.
-
Cocktail Treatment: 24 hours after seeding, replace the medium with a reprogramming medium containing a cocktail of small molecules. A common combination includes:
-
CHIR99021 (3 µM)
-
A83-01 (0.5 µM) or SB431542 (1 µM)
-
Thiazovivin (0.5 µM) - often included for the first 2-4 days to improve survival.
-
Other small molecules like Valproic Acid or Tranylcypromine may also be included.
-
-
Incubation: Culture the cells in the reprogramming cocktail for 7-14 days, with medium changes every 2 days.
-
Transition to iPSC Culture: Following the initial reprogramming phase, gradually transition the cells to a standard induced pluripotent stem cell (iPSC) maintenance medium.
-
Colony Picking and Expansion: Identify and manually pick emergent iPSC-like colonies for expansion and characterization.
-
Analysis: Characterize the resulting iPSC colonies for pluripotency marker expression (e.g., Oct4, Sox2, Nanog, SSEA-4, TRA-1-60), and assess their differentiation potential into the three germ layers.
Conclusion
Reversine is a valuable tool for inducing dedifferentiation, offering a relatively simple, single-agent approach. Its mechanism of action through Aurora kinase and adenosine receptor inhibition provides a distinct pathway for cellular reprogramming. However, for achieving high-efficiency reprogramming to a fully pluripotent state, cocktails of small molecules, such as those including CHIR99021, A83-01, and SB431542, are often favored in the research community. These cocktails target multiple key signaling pathways simultaneously, leading to a more robust and efficient reprogramming process. The choice between Reversine and other small molecule agents will ultimately depend on the specific research goals, the starting cell type, and the desired end-point of the dedifferentiation or reprogramming process. This guide provides the foundational information to assist researchers in making that strategic decision.
References
- 1. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. btz043.com [btz043.com]
- 6. Thiazovivin, a Rho kinase inhibitor, improves stemness maintenance of embryo-derived stem-like cells under chemically defined culture conditions in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 8. stemcell.com [stemcell.com]
A Comparative Analysis of Reversine and Other Pan-Aurora Kinase Inhibitors
Introduction
Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are pivotal regulators of mitosis.[1][2] They are involved in critical mitotic events such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] Due to their frequent overexpression in various human tumors and its correlation with poor prognosis, Aurora kinases have emerged as validated targets for anticancer drug development.[2][4] Pan-Aurora kinase inhibitors, which target multiple members of the Aurora family, represent a significant therapeutic strategy.
This guide provides a comparative analysis of Reversine, a well-known 2,6-disubstituted purine, and other prominent pan-Aurora kinase inhibitors. Reversine is distinguished not only by its anticancer properties but also by its unique ability to induce cellular dedifferentiation.[5][6][7] This analysis focuses on target specificity, inhibitory concentrations, and cellular effects, supported by relevant experimental data and protocols for researchers in oncology and cell biology.
Comparative Data of Pan-Aurora Kinase Inhibitors
The efficacy and specificity of pan-Aurora kinase inhibitors can be quantitatively compared using their half-maximal inhibitory concentrations (IC50). The following table summarizes these values for Reversine and other notable inhibitors that have been evaluated in preclinical or clinical settings.
| Inhibitor | Aurora A (IC50) | Aurora B (IC50) | Aurora C (IC50) | Other Notable Targets | Predominant Cellular Phenotype |
| Reversine | ~150-400 nM[8][9] | ~500 nM[9] | ~400 nM[9] | Mps1, MEK1, Nonmuscle Myosin II[5][10][11] | Cytokinesis failure, polyploidy, apoptosis[9][12] |
| AMG-900 | 5 nM[13][14] | 4 nM[13][14] | 1 nM[13][14] | Highly selective for Aurora kinases | Consistent with Aurora B inhibition (polyploidy)[13] |
| Danusertib (PHA-739358) | 13 nM[13][14] | 79 nM[13][14] | 61 nM[13][14] | ABL, RET, TRK-A, FGFR1[13][14] | Consistent with Aurora B inhibition[14] |
| AT9283 | <10 nM[15] | <10 nM[15] | Not specified | JAK, ABL[15] | Mitotic arrest, polyploidy, apoptosis[15] |
Mechanism of Action and Signaling Pathways
Aurora kinases orchestrate cell division. Aurora A is crucial for centrosome separation and bipolar spindle assembly, while Aurora B, as a component of the chromosomal passenger complex, governs chromosome-microtubule attachments and cytokinesis.[1][3][9] Pan-inhibitors like Reversine act as ATP-competitive inhibitors, blocking the kinase activity of these enzymes and leading to mitotic errors.[5][9][12] This disruption triggers mitotic catastrophe, polyploidy, and ultimately apoptosis in cancer cells, which often have compromised cell cycle checkpoints.[9][16]
Caption: Simplified overview of Aurora A and B kinase roles in mitosis and the inhibitory action of pan-Aurora kinase inhibitors.
Experimental Protocols
Objective comparison of kinase inhibitors requires standardized experimental procedures. Below are detailed methodologies for key assays.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Objective: To determine the IC50 value of the inhibitor against purified Aurora A, B, and C kinases.
-
Materials: Recombinant human Aurora kinases, appropriate kinase buffer, ATP, a suitable substrate (e.g., myelin basic protein or a specific peptide), and the inhibitor compound.
-
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., Reversine) in DMSO and then dilute into the kinase reaction buffer.
-
In a microplate, add the recombinant kinase and the inhibitor solution. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP (often at its Km concentration) and the substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and quantify substrate phosphorylation. This can be done using various methods, such as radioactive P32-ATP and autoradiography, or non-radioactive methods like ADP-Glo™ or FRET-based assays.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[17]
-
Cell Proliferation Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after inhibitor treatment.
-
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.[8]
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of the inhibitor or a DMSO vehicle control.
-
Incubate the cells for a defined period, typically 48-72 hours.[8][18]
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot it against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify polyploidy, a hallmark of Aurora B inhibition.
-
Objective: To analyze the cell cycle effects of the inhibitor, specifically G2/M arrest and the induction of polyploidy.
-
Procedure:
-
Treat cells with the inhibitor at a relevant concentration (e.g., 1-2x GI50) for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of individual cells using a flow cytometer. The resulting histogram will show peaks corresponding to cells with 2N (G1), 2N-4N (S), and 4N (G2/M) DNA content. Cells with >4N DNA content are considered polyploid.[18][19]
-
Western Blotting for Target Engagement
This technique confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.
-
Objective: To verify the inhibition of Aurora kinase activity in treated cells.
-
Procedure:
-
Treat cells with the inhibitor for a short period (e.g., 1-24 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated target, such as phospho-Aurora A (Thr288) or phospho-Histone H3 (Ser10), a direct substrate of Aurora B.[12][18]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for the total protein (e.g., total Aurora A or total Histone H3) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Caption: Standard experimental workflow for the preclinical characterization of a pan-Aurora kinase inhibitor.
Conclusion
Reversine is an effective ATP-competitive pan-Aurora kinase inhibitor that induces cell death in cancer cell lines through mitotic catastrophe.[9][12] However, its comparative profile reveals two key distinguishing features. First, its potency against Aurora kinases is modest (in the mid-nanomolar range) compared to newer, highly potent compounds like AMG-900, which exhibit low-nanomolar IC50 values.[13][14] Second, Reversine's activity against other kinases, such as Mps1 and MEK1, defines it as a multi-kinase inhibitor.[5][10][11] This promiscuity can be advantageous for certain research applications but contrasts with the high selectivity of inhibitors like AMG-900.
Furthermore, Reversine's unique ability to induce cellular dedifferentiation sets it apart from all other inhibitors in this class, opening avenues for its use in regenerative medicine and stem cell research.[6][10] For researchers focused specifically on the role of Aurora kinases in cancer, more selective and potent inhibitors may be preferable. However, for studies exploring broader anti-mitotic effects or the interplay between cell cycle regulation and cell fate, Reversine remains a valuable and distinctive chemical tool.
References
- 1. apexbt.com [apexbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. apexbt.com [apexbt.com]
- 4. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversine - Wikipedia [en.wikipedia.org]
- 8. gap-27.com [gap-27.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Validating the Dedifferentiation Potential of Reversine-Treated Cells: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the dedifferentiation potential of cells treated with Reversine. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection of appropriate validation methods.
Introduction to Reversine-Induced Dedifferentiation
Reversine, a 2,6-disubstituted purine derivative, has emerged as a potent small molecule capable of inducing cellular dedifferentiation. This process involves the reversion of specialized, lineage-committed cells to a more primitive, multipotent state. The primary mechanism of Reversine's action involves the inhibition of key kinases, notably Aurora Kinase B and Mitogen-activated protein kinase kinase 1 (MEK1). This inhibition leads to downstream effects on chromatin structure, including changes in histone H3 phosphorylation, ultimately reprogramming the cell's fate. The ability to generate progenitor-like cells from readily available somatic cells holds immense promise for regenerative medicine and drug discovery. However, rigorous validation of this dedifferentiation and the subsequent pluripotency of the treated cells is paramount. This guide details the essential functional assays for this purpose and provides a comparative framework for their application.
Comparative Analysis of Functional Assays
The validation of dedifferentiation hinges on demonstrating that the treated cells have acquired pluripotency—the ability to differentiate into cell types of the three primary germ layers: ectoderm, mesoderm, and endoderm. A variety of functional assays are employed to assess this potential.
| Functional Assay | Principle | Typical Readout | Throughput | Time to Result | Key Considerations |
| Alkaline Phosphatase (AP) Staining | Detects the activity of alkaline phosphatase, an enzyme highly expressed in pluripotent stem cells. | Colorimetric change (purple/blue) in positive colonies. | High | 1-2 hours | A rapid and simple initial screen, but not definitive for pluripotency as some somatic cells can also express AP. |
| Embryoid Body (EB) Formation | Assesses the spontaneous differentiation of cells into three-dimensional aggregates that mimic early embryonic development. | Formation of cystic structures; subsequent analysis of germ layer markers via immunocytochemistry or RT-qPCR. | Medium | 1-3 weeks | Provides evidence of differentiation into all three germ layers but can be variable and lacks directed differentiation. |
| Teratoma Formation Assay | In vivo injection of cells into immunodeficient mice to assess their ability to form tumors (teratomas) containing tissues from all three germ layers. | Histological analysis of tumor sections to identify derivatives of ectoderm, mesoderm, and endoderm. | Low | 8-12 weeks | Considered the "gold standard" for confirming pluripotency due to its in vivo nature, but it is time-consuming, expensive, and requires animal models. |
| Directed Differentiation | Inducing differentiation into specific cell lineages (e.g., osteoblasts, adipocytes, neurons) using defined culture conditions and growth factors. | Lineage-specific staining (e.g., Alizarin Red S for osteoblasts, Oil Red O for adipocytes), and expression of lineage-specific markers. | Medium to High | 2-4 weeks | Provides functional evidence of differentiation potential into specific, desired cell types. |
| Flow Cytometry for Pluripotency Markers | Quantifies the percentage of cells expressing key pluripotency-associated surface and intracellular markers (e.g., SSEA-4, TRA-1-60, OCT4, SOX2). | Percentage of positive cells for each marker. | High | 1 day | Offers a quantitative and high-throughput method to assess the homogeneity of the dedifferentiated cell population. |
Quantitative Data on Reversine-Treated Cells
The following tables summarize quantitative data from studies investigating the effects of Reversine treatment on cellular dedifferentiation and subsequent differentiation potential.
Table 1: Expression of Pluripotency and Mesenchymal Markers in Reversine-Treated Fibroblasts
| Marker | Method | Result (Reversine-Treated vs. Control) | Reference |
| Oct4 | Flow Cytometry | Significant increase in the percentage of Oct4-positive cells. | [1][2] |
| acH3K9 | Flow Cytometry | 76.34% ± 3.84 increase in histone H3 lysine 9 acetylation.[1] | [1] |
| meH3K9 | Flow Cytometry | 43.23% ± 5.34 decrease in histone H3 lysine 9 methylation.[1] | [1] |
| CD29 | Flow Cytometry & qRT-PCR | Increased expression.[1][2] | [1][2] |
| CD44 | Flow Cytometry & qRT-PCR | Increased expression.[1][2] | [1][2] |
| CD73 | Flow Cytometry & qRT-PCR | Increased expression.[1] | [1] |
Table 2: Functional Differentiation of Reversine-Treated Cells
| Differentiation Lineage | Functional Assay | Quantification Method | Result | Reference |
| Osteogenesis | Alizarin Red S Staining | Spectrophotometric quantification of extracted stain. | Increased mineral deposition in Reversine-pretreated cells compared to untreated controls.[3] | [3] |
| Adipogenesis | Oil Red O Staining | Spectrophotometric quantification of extracted stain. | Accumulation of cytosolic lipid droplets in Reversine-pretreated cells.[3] | [3] |
| Chondrogenesis | Alcian Blue Staining | Gene expression analysis. | Marked increase in the induction of aggrecan, and collagen types II, IX, and XI.[3] | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Reversine Treatment for Dedifferentiation of Fibroblasts
-
Cell Seeding: Plate primary fibroblasts at a density of 1 x 10^4 cells/cm^2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Reversine Treatment: After 24 hours, replace the medium with fresh medium containing Reversine at a final concentration of 0.5-5 µM. A concentration of 5 µM has been shown to be effective for inducing dedifferentiation in bovine fibroblasts.[1]
-
Incubation: Culture the cells in the presence of Reversine for 4-6 days, changing the medium every 2 days.
-
Harvesting: After the treatment period, wash the cells with Phosphate-Buffered Saline (PBS) and harvest them for subsequent functional assays.
Osteogenic Differentiation and Alizarin Red S Staining
-
Induction of Differentiation: Plate Reversine-pretreated cells at a density of 2 x 10^4 cells/cm^2 in osteogenic induction medium (DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).
-
Culture: Culture the cells for 14-21 days, replacing the medium every 3 days.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing: Wash the cells with distilled water to remove excess stain.
-
Quantification: For quantitative analysis, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.
Adipogenic Differentiation and Oil Red O Staining
-
Induction of Differentiation: Plate Reversine-pretreated cells at a density of 2 x 10^4 cells/cm^2 in adipogenic induction medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 10 µg/mL insulin).
-
Culture: Culture the cells for 14-21 days, replacing the medium every 3 days.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash with water and then with 60% isopropanol. Allow to dry completely and then stain with a working solution of Oil Red O for 10-15 minutes.
-
Washing: Wash with 60% isopropanol followed by distilled water.
-
Quantification: To quantify lipid accumulation, extract the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.[1][4]
Signaling Pathways and Experimental Workflow
Reversine's Mechanism of Action
Reversine induces dedifferentiation primarily through the inhibition of Aurora Kinase B and MEK1. This dual inhibition leads to a cascade of events culminating in chromatin remodeling and the re-expression of pluripotency-associated genes.
Caption: Reversine's inhibitory action on Aurora B and MEK1 kinases.
Experimental Workflow for Validation
A typical workflow for treating cells with Reversine and subsequently validating their dedifferentiation potential involves a series of sequential steps.
Caption: A stepwise workflow for Reversine-induced dedifferentiation and validation.
Conclusion
Reversine offers a promising, chemically-defined method for generating multipotent progenitor cells from differentiated somatic cells. However, the success of this approach is critically dependent on the rigorous functional validation of the resulting cells. This guide provides a framework for selecting and performing the appropriate assays to confirm the dedifferentiation potential of Reversine-treated cells. By employing a combination of initial screens, quantitative pluripotency marker analysis, and robust functional differentiation assays, researchers can confidently assess the outcomes of their cellular reprogramming experiments. The provided protocols and workflows serve as a valuable resource for standardizing these validation procedures, thereby enhancing the reproducibility and reliability of findings in this exciting field of regenerative medicine.
References
- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversine enhances generation of progenitor-like cells by dedifferentiation of annulus fibrosus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of adipose conversion and triglycerides by staining intracytoplasmic lipids with Oil red O - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Reversine's Anticancer Effects in Diverse Tumor Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Reversine, a synthetic purine analog, across a variety of human tumor cell lines. The data presented herein is compiled from multiple studies to offer an objective overview of its efficacy and mechanisms of action, aiding in the evaluation of its potential as a therapeutic agent.
Comparative Analysis of Cytotoxicity
Reversine has demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a drug's potency, have been determined in numerous studies. The following table summarizes the IC50 values of Reversine in various cancer cell lines after 72 hours of treatment, unless otherwise specified.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | 4 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 20 | [1] |
| H1435 | Non-Small Cell Lung Cancer | 0.9 | [1] |
| H23 | Non-Small Cell Lung Cancer | 9.7 | [1] |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | Dose-dependent reduction in viability | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | Dose-dependent reduction in viability | [2] |
| Colorectal Cancer | |||
| SW480 | Colorectal Adenocarcinoma | Significant inhibition at 5-20 µM | [3] |
| HCT-116 | Colorectal Carcinoma | Significant inhibition at 5-20 µM | [3] |
| Glioma | |||
| HOG | Glioma | <0.4 (72h) | [4] |
| T98G | Glioblastoma | 0.4 (72h) | [4] |
| U251MG | Glioblastoma | 6.9 (72h) | [4] |
| Leukemia | |||
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Dose-dependent reduction in viability | |
| Namalwa | B-cell Lymphoma (Burkitt's) | Dose-dependent reduction in viability | |
| Cholangiocarcinoma | |||
| KKU-100 | Cholangiocarcinoma | Dose-dependent reduction in viability | [1] |
| KKU-213A | Cholangiocarcinoma | Dose-dependent reduction in viability | [1] |
| KKU-213B | Cholangiocarcinoma | Dose-dependent reduction in viability | [1] |
| Gastric Cancer | |||
| AGS | Gastric Adenocarcinoma | Significant inhibition from 10 µM | [5] |
| NCI-N87 | Gastric Carcinoma | Significant inhibition from 10 µM | [5] |
Induction of Apoptosis
A primary mechanism of Reversine's anticancer activity is the induction of programmed cell death, or apoptosis. The table below presents a comparative summary of Reversine's apoptotic effects on various cancer cell lines.
| Cell Line | Cancer Type | Reversine Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Early + Late) | Reference |
| Oral Squamous Cell Carcinoma | |||||
| OC2 | Oral Squamous Cell Carcinoma | 5 | 48 | ~35% | [6] |
| OCSL | Oral Squamous Cell Carcinoma | 10 | 48 | ~40% | [6] |
| Colorectal Cancer | |||||
| SW480 | Colorectal Adenocarcinoma | 10 | 48 | Increased subG1 population | [3] |
| HCT-116 | Colorectal Carcinoma | 10 | 48 | Increased subG1 population | [3] |
| Gastric Cancer | |||||
| AGS | Gastric Adenocarcinoma | 20 | 24 | Significant increase in TUNEL-positive cells | [5] |
| NCI-N87 | Gastric Carcinoma | 20 | 24 | Significant increase in TUNEL-positive cells | [5] |
Cell Cycle Arrest
Reversine is a potent inhibitor of cell cycle progression, primarily inducing arrest at the G2/M phase in many cancer cell lines. This disruption of the cell cycle is a key contributor to its antiproliferative effects.
| Cell Line | Cancer Type | Reversine Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle | Reference |
| Cholangiocarcinoma | |||||
| KKU-213A | Cholangiocarcinoma | 1 | 24 | G2/M arrest (~40% of cells) | [7] |
| KKU-213B | Cholangiocarcinoma | 1 | 24 | G2/M arrest (~35% of cells) | [7] |
| Colorectal Cancer | |||||
| SW480 | Colorectal Adenocarcinoma | 10 | 48 | G2/M arrest | [3] |
| HCT-116 | Colorectal Carcinoma | 10 | 48 | G2/M arrest | [3] |
| Breast Cancer | |||||
| MCF-7 | Breast Adenocarcinoma | Not specified | Not specified | G2/M accumulation | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | Not specified | G2/M accumulation | [2] |
| Glioma | |||||
| U251MG | Glioblastoma | Dose-dependent | Not specified | G2/M arrest and polyploidy | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells were treated with various concentrations of Reversine (typically ranging from 0.1 to 50 µM) or a vehicle control (DMSO) for specified time periods (24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with Reversine at the indicated concentrations and for the specified durations.
-
Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.[8]
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were categorized as being in late apoptosis or necrosis.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Following treatment with Reversine, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined based on the fluorescence intensity of the PI-stained DNA.[9]
Signaling Pathways and Mechanisms of Action
Reversine exerts its anticancer effects by targeting key regulators of cell division and survival. Its primary mechanisms involve the inhibition of Aurora Kinases and Monopolar Spindle 1 (MPS1), leading to mitotic catastrophe, and the modulation of pro-survival and pro-apoptotic signaling pathways.
Caption: Key signaling pathways modulated by Reversine leading to anticancer effects.
Reversine's inhibition of Aurora kinases and MPS1 disrupts mitotic spindle formation and the spindle assembly checkpoint, leading to G2/M cell cycle arrest and often polyploidy, a state with multiple sets of chromosomes.[10][11] Concurrently, Reversine has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1] Furthermore, in some cancer types like colorectal cancer, Reversine upregulates the expression of death receptors Fas and DR5, activating the extrinsic apoptosis pathway through caspase-8 and caspase-3.[3]
Caption: General experimental workflow for assessing Reversine's anticancer effects.
Conclusion
The compiled data strongly indicate that Reversine exhibits significant anticancer activity across a diverse range of tumor cell lines. Its multifaceted mechanism of action, involving the induction of G2/M arrest, apoptosis, and the inhibition of key survival pathways, underscores its potential as a promising candidate for further preclinical and clinical investigation. This guide provides a foundational comparison to aid researchers in designing future studies and in the broader effort of developing novel cancer therapeutics.
References
- 1. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversine inhibits proliferation, invasion and migration and induces cell apoptosis in gastric cancer cells by downregulating TTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversine's Impact on Somatic Cells: A Head-to-Head Comparison of Cellular Reprogramming and Differentiation
A comprehensive analysis of the experimental evidence demonstrating the effects of the small molecule Reversine on various somatic cell types. This guide provides researchers, scientists, and drug development professionals with a comparative overview of Reversine's ability to induce dedifferentiation, enhance cellular plasticity, and direct cell fate.
Reversine, a 2,6-disubstituted purine analog, has emerged as a powerful tool in cellular reprogramming, demonstrating the remarkable ability to induce lineage-committed somatic cells to dedifferentiate into more primitive, multipotent states.[1][2][3] This opens up exciting possibilities for regenerative medicine and drug discovery by providing a potential avenue to generate patient-specific cells for therapeutic applications. This guide provides a head-to-head comparison of Reversine's effects on different somatic cell types, supported by experimental data and detailed methodologies.
Comparative Analysis of Reversine's Effects
The following tables summarize the quantitative effects of Reversine on various somatic cell types, highlighting its impact on dedifferentiation, transdifferentiation, and associated molecular markers.
Table 1: Dedifferentiation and Transdifferentiation Potential Induced by Reversine
| Somatic Cell Type | Reversine Concentration | Treatment Duration | Outcome | Differentiation Efficiency | Key References |
| Murine C2C12 Myoblasts | 20 nM | 48 hours | Increased plasticity, enabling differentiation into osteoblasts and adipocytes.[1] | Osteogenesis: 20-50%, Adipogenesis: 15-42%[1][4] | [1][4] |
| Bovine Fibroblasts (long-term cryopreserved) | 5 µM | 4 days | Increased plasticity, enabling differentiation into osteoblasts, adipocytes, neurocytes, hepatocytes, and smooth muscle cells.[2] | Not specified | [2] |
| Human & Murine Dermal Fibroblasts | Not Specified | Not Specified | Reprogrammed into myogenic-competent cells, capable of differentiating into skeletal muscle.[1][2] | Not specified | [1][2] |
| Human Osteoarthritic Articular Chondrocytes (OA HAC) | 5 µM | 6 days | Recovered polygonal morphology, reduced proliferation, but did not fully regain chondrogenic potential.[5][6] | Not applicable | [5][6] |
| Annulus Fibrosus Cells | 300 nM - 5 µM | 96 hours | Induced plasticity and promoted differentiation into chondrocytes, osteoblasts, and adipocytes.[7][8] | Enhanced expression of lineage-specific markers.[7][8] | [7][8] |
| 3T3-L1 Preadipocytes | Not Specified | Not Specified | Transformed into mesenchymal stem cell-like cells, allowing differentiation into osteoblasts.[9] | Not specified | [9] |
Table 2: Molecular and Cellular Changes Induced by Reversine
| Cell Type | Key Molecular/Cellular Effects | Associated Signaling Pathways | Key References |
| Murine C2C12 Myoblasts | Inhibition of nonmuscle myosin II heavy chain and MEK1.[1] Altered cell cycle and histone acetylation.[1] | MEK1, PI3K[1] | [1] |
| Bovine Fibroblasts | Activation of pluripotent marker Oct4.[2] G2/M cell cycle arrest and formation of polyploid cells.[2] | Not explicitly stated, but Oct4 activation is key. | [2] |
| Human Osteoarthritic Articular Chondrocytes (OA HAC) | Overexpression of Sox9, Aggrecan, and TGFs.[5][6] Downregulation of IL-1β and IL-6.[5] | TGF-β[5][6] | [5][6] |
| Annulus Fibrosus Cells | Changes in gene expression related to cell-cell interaction, movement, growth, and development.[7] | Not specified | [7] |
| 3T3-L1 Preadipocytes | Induction of TGF-β pathway, leading to inhibition of adipogenesis.[9] | TGF-β[9] | [9] |
| Human Skeletal Myoblasts (Senescent) | Reactivation of autophagy and insulin signaling.[10][11] Restoration of mitochondrial function.[10] | AMPK, Akt2[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. Below are summarized protocols for Reversine treatment and subsequent differentiation assays.
Protocol 1: Dedifferentiation of C2C12 Myoblasts
-
Cell Plating: Plate C2C12 myoblasts at a density of 6,000 cells per cm².
-
Reversine Treatment: Culture cells in growth medium (GM) supplemented with 20 nM Reversine for 48 hours.[1]
-
Induction of Differentiation:
-
Analysis: Analyze cells for lineage-specific markers using histocytochemistry and RT-PCR.[1]
Protocol 2: Reprogramming of Bovine Fibroblasts
-
Cell Culture: Culture long-term cryopreserved bovine fibroblasts.
-
Reversine Treatment: Treat fibroblasts with 5 µM Reversine for 4 days.[2]
-
Induction of Differentiation:
-
Analysis: Assess differentiation by staining (e.g., Oil Red O for adipocytes) and RT-PCR for lineage-specific gene expression (e.g., OPN for osteoblasts, PPAR-γ for adipocytes).[2]
Protocol 3: Treatment of Human Osteoarthritic Articular Chondrocytes (OA HAC)
-
Cell Expansion: Expand enzymatically released OA HAC for 2 weeks.
-
Reversine Treatment: Treat cells with 5 µM Reversine in DMSO for 6 days. A DMSO-only control should be included.[5]
-
Analysis:
-
Cell Growth: Assess using the AlamarBlue™ assay.[5]
-
Gene Expression: Evaluate the expression of chondrogenic markers (Sox9, Aggrecan, Col2), proliferation markers (Ki67, cyclinD1), and signaling molecules (TGF-βs, ILs, SMADs) using quantitative RT-PCR.[5]
-
Morphology and Apoptosis: Analyze cytoskeletal structure, endoproliferation, and caspase-3-immunopositivity by epifluorescence microscopy.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Reversine and a typical experimental workflow for studying its effects.
Caption: Signaling pathways modulated by Reversine in somatic cells.
Caption: General experimental workflow for studying Reversine's effects.
References
- 1. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Research progress of cell dedifferentiation induced by reversine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to reversine affects the chondrocyte morphology and phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversine Enhances Generation of Progenitor-like Cells by Dedifferentiation of Annulus Fibrosus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversine enhances generation of progenitor-like cells by dedifferentiation of annulus fibrosus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversine increases the plasticity of lineage-committed preadipocytes to osteogenesis by inhibiting adipogenesis through induction of TGF-β pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversine ameliorates hallmarks of cellular senescence in human skeletal myoblasts via reactivation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversine ameliorates hallmarks of cellular senescence in human skeletal myoblasts via reactivation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of Reversine for Aurora kinases versus other kinases
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of small molecule inhibitors is paramount. This guide provides a detailed comparison of Reversine's inhibitory activity against its primary targets, the Aurora kinases, versus other kinases, supported by experimental data and protocols.
Reversine, a 2,6-disubstituted purine analog, has emerged as a potent, ATP-competitive inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for regulating mitotic events.[1][2] Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. However, the clinical and research utility of any kinase inhibitor is intrinsically linked to its specificity. This guide delves into the selectivity profile of Reversine, offering a clear perspective on its on-target potency and off-target effects.
Quantitative Assessment of Reversine's Kinase Specificity
To provide a clear and comparative overview of Reversine's inhibitory activity, the following table summarizes its half-maximal inhibitory concentration (IC50) values against Aurora kinases and a selection of known off-target kinases. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Reference |
| Aurora Kinases | ||
| Aurora A | 400 | [2][3] |
| Aurora B | 98.5 - 500 | [2][3][4] |
| Aurora C | 400 | [3] |
| Off-Target Kinases | ||
| MPS1 (full-length) | 2.8 | [4][5] |
| MPS1 (kinase domain) | 6 | [4][6] |
| JNK1 | >10,000 (inactive) | [7] |
| MEK1 | >1,500 | [8] |
| A3 Adenosine Receptor (Ki) | 660 | [9] |
| Nonmuscle Myosin II | 350 | [2] |
A kinase profiler screen of Reversine at a concentration of 10 µM against a panel of 222 different kinases revealed that 93 of these kinases were inhibited by more than 90%.[7] This indicates that while Reversine is a potent inhibitor of Aurora kinases, it also demonstrates significant activity against a number of other kinases, with particularly high potency observed against Monopolar Spindle 1 (MPS1) kinase.[4][5]
Experimental Protocols
A robust assessment of kinase inhibitor specificity relies on standardized and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro kinase inhibition assay, adapted for assessing the activity of Reversine.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora kinases (A, B, C) and other kinases of interest
-
Reversine (dissolved in DMSO)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of Reversine in DMSO, and then dilute further in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Dilute the recombinant kinase in cold Kinase Assay Buffer to the desired working concentration.
-
-
Kinase Reaction:
-
To the wells of the assay plate, add the Reversine solution (or DMSO for control wells).
-
Add the kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
ADP Detection:
-
Following incubation, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each Reversine concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Reversine concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental and Signaling Pathways
To further clarify the experimental process and the biological context of Reversine's action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
Caption: Simplified Aurora kinase signaling pathway.
Conclusion
The available data indicates that Reversine is a potent inhibitor of Aurora kinases A, B, and C. However, it is not entirely specific for this kinase family. A significant off-target activity is observed against MPS1 kinase, where it exhibits even greater potency. Furthermore, a broader kinase screen suggests that Reversine can inhibit a substantial number of other kinases at micromolar concentrations.
For researchers utilizing Reversine as a pharmacological tool to probe Aurora kinase function, it is crucial to consider these off-target effects. Cellular phenotypes observed upon Reversine treatment may not be solely attributable to Aurora kinase inhibition. Therefore, complementing experiments with more selective inhibitors, or employing genetic approaches such as siRNA or CRISPR-Cas9 to validate findings, is highly recommended. For drug development professionals, the multi-kinase inhibitory profile of Reversine may offer opportunities for polypharmacology but also presents challenges in terms of potential off-target toxicities. A thorough understanding of its complete selectivity profile is essential for its further development and application.
References
- 1. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]
- 7. Reversine inhibits Colon Carcinoma Cell Migration by Targeting JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Reversine's Induction of Apoptosis: A Comparative Guide to Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Reversine-induced apoptosis with other well-established apoptosis inducers, Staurosporine and Doxorubicin. The focus is on the validation of apoptosis through the critical lens of caspase activation, offering a valuable resource for researchers investigating cell death mechanisms and evaluating potential therapeutic agents.
Abstract
Reversine, a synthetic purine derivative, has demonstrated potent pro-apoptotic effects in various cancer cell lines. This guide delves into the validation of Reversine-induced apoptosis by examining the activation of the caspase cascade, a central executioner of programmed cell death. Through a comparative analysis with Staurosporine and Doxorubicin, this document provides quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to aid researchers in their understanding and application of these compounds.
Comparative Analysis of Apoptosis Induction
Reversine initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and -7)[1]. This dual-pathway activation highlights its potential as a robust inducer of apoptosis in cancer cells.
In comparison, Staurosporine, a broad-spectrum protein kinase inhibitor, is a well-known and potent inducer of the intrinsic apoptotic pathway[2][3]. Doxorubicin, an anthracycline antibiotic widely used in chemotherapy, primarily induces apoptosis by causing DNA damage, which also predominantly triggers the intrinsic pathway[4][5].
The following tables summarize the quantitative data on the efficacy of these compounds in inducing caspase activation.
Table 1: Half-maximal Inhibitory Concentration (IC50) for Cell Viability
| Compound | Cell Line | Time Point (hours) | IC50 (µM) | Reference |
| Reversine | A549 (NSCLC) | 72 | 4 | [2] |
| Reversine | H1299 (NSCLC) | 72 | 20 | [2] |
| Reversine | 786-O (Renal) | 72 | 1.61 | [6] |
| Reversine | ACHN (Renal) | 72 | 0.74 | [6] |
| Doxorubicin | MCF-7 (Breast) | 24 | 0.75 | [5] |
| Doxorubicin | MCF-7 (Breast) | 48 | 0.25 | [5] |
| Doxorubicin | MCF-7 (Breast) | 72 | 0.25 | [5] |
| Staurosporine | U-937 (Leukemia) | 18 | ~0.5 | [3] |
| Staurosporine | T47D (Breast) | 24 | >0.05 | [7] |
| Staurosporine | HBL-100 (Breast) | 4 | ~0.05 | [7] |
Table 2: Comparative Caspase Activation
| Compound | Cell Line | Caspase(s) Activated | Method of Detection | Key Findings | Reference |
| Reversine | MG-63 (Osteosarcoma) | Caspase-3/7, -8, -9 | Activity assay, Western blot | Dose-dependent increase in caspase activity. | [1] |
| Reversine | MNNG/HOS (Osteosarcoma) | Caspase-3 | Western blot | Increased cleaved caspase-3. | [8] |
| Doxorubicin | Neonatal Mouse Ventricles | Caspase-3, -8, -9 | Activity assay, Western blot | Dose- and time-dependent increase in caspase-3 activity. | [4] |
| Doxorubicin | MCF-7 (Breast) | Caspase-8, -9 | ELISA | Time- and dose-dependent increase in caspase-9. | [5] |
| Staurosporine | L1210 (Leukemia) | Caspase-3 | Activity assay | Early and late activation of caspase-3. | |
| Staurosporine | U-937 (Leukemia) | Caspase-3 | Western blot | Increased cleaved caspase-3 at 0.5 µM. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in Reversine-induced apoptosis and its validation, the following diagrams have been generated using Graphviz.
References
- 1. Reversine induces caspase-dependent apoptosis of human osteosarcoma cells through extrinsic and intrinsic apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine and conventional anticancer drugs induce overlapping, yet distinct pathways of apoptosis and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of doxorubicin-induced myocardial apoptosis accompanies postnatal heart maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Reversin 205
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Reversin 205, a hydrophobic peptide and P-glycoprotein inhibitor, to ensure laboratory safety and environmental protection.
Key Properties and Safety Information
| Property | Value | Citation |
| Molecular Formula | C41H58N4O12 | [1] |
| Molecular Weight | 798.92 g/mol | |
| Form | Film | |
| Solubility | Soluble in DMSO or ethanol; Insoluble in water | [2] |
| Storage Temperature | −20°C | [2] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) |
Personal Protective Equipment (PPE): When handling this compound, always use appropriate personal protective equipment, including eyeshields, gloves, and a type N95 (US) dust mask.
Step-by-Step Disposal Protocol for this compound
Given its classification as a combustible solid and high water hazard, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused or expired this compound powder, as well as contaminated items such as weigh boats, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or ethanol) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with aqueous waste streams due to its insolubility in water.
Step 2: Container Selection and Labeling
-
Use containers that are chemically resistant and have secure, leak-proof lids.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the specific solvents used (e.g., DMSO, ethanol). Indicate the approximate concentration and quantity of the waste.
Step 3: Temporary Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for secondary containment.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste manifest with accurate information about the chemical composition of the waste.
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash. Its high water hazard classification indicates a significant risk to aquatic environments.
-
Consult your institution's specific waste management protocols, as they may have additional requirements.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
